1-Chloro-4-methylpentane
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-chloro-4-methylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRJOOWAUJXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977554 | |
| Record name | 1-Chloro-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-94-8 | |
| Record name | 1-Chloro-4-methylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62016-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-4-Methylpentane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1-chloro-4-methylpentane. The information is curated for professionals in research and development, with a focus on data clarity and procedural insight.
Chemical and Physical Properties
This compound is a flammable and harmful liquid.[1] The compound's key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [2][3][4] |
| Molecular Weight | 120.62 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 62016-94-8 | [1][2] |
| Boiling Point | 123 - 125 °C at 760 mmHg | [2][5] |
| Melting Point | -35.1 °C (estimate) | [2][5] |
| Density | 0.865 - 0.870 g/cm³ | [2][5] |
| Flash Point | 25 °C | [2] |
| Refractive Index | 1.411 | [2] |
| Vapor Pressure | 15.0 ± 0.2 mmHg at 25°C (Predicted) | [2] |
| LogP (Predicted) | 3.44 | [2] |
| SMILES | CC(C)CCCCl | [6][7] |
| InChI | InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | [3] |
| InChIKey | QUKRJOOWAUJXJN-UHFFFAOYSA-N | [3] |
Chemical Structure
This compound consists of a five-carbon pentane (B18724) chain with a chlorine atom substituted at the first carbon (C1) and a methyl group at the fourth carbon (C4). This structure is also known as 4-methylpentyl chloride.[2]
References
- 1. This compound | C6H13Cl | CID 523764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Pentane, 1-chloro-4-methyl [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C6H13Cl) [pubchemlite.lcsb.uni.lu]
- 7. This compound [stenutz.eu]
Spectroscopic Data for 1-chloro-4-methylpentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-chloro-4-methylpentane, a halogenated alkane of interest in various chemical research and development applications. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its molecular structure and typical spectroscopic values for similar chemical environments.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 2H | H-1 (-CH₂Cl) |
| ~1.7 | Multiplet | 2H | H-2 (-CH₂-) |
| ~1.3 | Multiplet | 2H | H-3 (-CH₂-) |
| ~1.6 | Multiplet | 1H | H-4 (-CH-) |
| ~0.9 | Doublet | 6H | H-5, H-5' (-CH(CH₃)₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~45 | C-1 (-CH₂Cl) |
| ~35 | C-2 (-CH₂-) |
| ~30 | C-3 (-CH₂-) |
| ~28 | C-4 (-CH-) |
| ~22 | C-5, C-5' (-CH(CH₃)₂) |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | Alkane |
| 1470-1450 | C-H bend | Alkane |
| 1385-1365 | C-H bend (gem-dimethyl) | Isopropyl group |
| 725-650 | C-Cl stretch | Alkyl halide |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 120/122 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |
| 85 | Loss of Chlorine radical (•Cl) |
| 57 | Isopropyl cation ([(CH₃)₂CH]⁺) |
| 43 | Propyl cation ([CH₃CH₂CH₂]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 10-50 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is crucial as it is invisible in the ¹H NMR spectrum and is used for locking the magnetic field.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Data Acquisition:
-
Locking and Shimming: The instrument's software will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR: Acquire the proton NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a higher sample concentration may be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Neat Liquid): Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this is typically done via direct injection or through a gas chromatography (GC) inlet.
-
Ionization: The sample is vaporized and then ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positive ion (molecular ion).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Interpretation of 1-Chloro-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-methylpentane. This document outlines the predicted chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for acquiring such spectra. The information is presented in a clear, structured format to aid in the structural elucidation and characterization of this and similar small molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule. The predicted data is summarized in the table below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (2H) | ~ 3.5 | Triplet | ~ 6.5 | 2 |
| H-2 (2H) | ~ 1.7 | Quartet | ~ 6.5, ~ 6.8 | 2 |
| H-3 (2H) | ~ 1.3 | Quartet | ~ 6.8, ~ 6.7 | 2 |
| H-4 (1H) | ~ 1.6 | Nonet | ~ 6.7, ~ 6.6 | 1 |
| H-5, H-6 (6H) | ~ 0.9 | Doublet | ~ 6.6 | 6 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. Due to the lack of symmetry in the molecule, each carbon atom gives a distinct signal[1].
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~ 45 |
| C-2 | ~ 35 |
| C-3 | ~ 30 |
| C-4 | ~ 28 |
| C-5, C-6 | ~ 22 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm.
3.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: Set a wider spectral width to accommodate the larger range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons responsible for each signal.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure with NMR assignments and a typical experimental workflow.
Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.
Caption: A typical experimental workflow for NMR spectroscopy.
References
physical properties of 1-chloro-4-methylpentane boiling point density
An In-depth Technical Guide on the Physical Properties of 1-Chloro-4-Methylpentane
Introduction
This compound, an alkyl halide, is a significant compound in organic synthesis and finds applications in various chemical industries. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective use and for the design of chemical processes involving this compound. This technical guide provides a detailed overview of the key physical properties of this compound, experimental methodologies for their determination, and a logical workflow for these procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
The physical characteristics of this compound are primarily dictated by the intermolecular forces, including London dispersion forces and dipole-dipole interactions, arising from the polar carbon-chlorine bond and the overall molecular structure.
Data Presentation
A summary of the key quantitative physical properties of this compound is presented below for easy reference and comparison.
| Physical Property | Value | Units |
| Boiling Point | 125 | °C at 760 mmHg[1][2] |
| Density | 0.865 | g/mL[1] |
| Molecular Formula | C6H13Cl | - |
| Molecular Weight | 120.62 | g/mol [3] |
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. The following sections detail the standard experimental protocols for measuring the boiling point and density of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, a common and efficient method for boiling point determination is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer.
-
The entire assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, causing the temperature of the bath to rise.
-
As the temperature approaches the boiling point of the sample, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is then discontinued, and the bath is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.
Determination of Density
Density, the mass per unit volume of a substance, is another fundamental physical property. The density of a liquid like this compound can be accurately determined using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath (for temperature control)
-
Sample of this compound
-
Distilled water
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.
-
The pycnometer is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then recorded.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The mass of the pycnometer filled with the sample is measured at the same temperature.
-
The density of this compound is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) x Density of water at the experimental temperature.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid organic compound such as this compound.
Conclusion
The physical properties of this compound, specifically its boiling point and density, are critical parameters for its handling, application, and the design of synthetic routes. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these properties. Adherence to these standardized methods ensures consistency and comparability of data across different research and industrial settings.
References
An In-depth Technical Guide on CAS Number 62016-94-8: 1-Chloro-4-methylpentane
Disclaimer: The provided CAS number, 62016-94-8, corresponds to the chemical compound 1-Chloro-4-methylpentane. The initial search query included "2-((4-bromophenyl)imino)-1,3-thiazolidin-4-one," which is a different chemical entity. This guide will focus exclusively on the properties and safety of this compound as identified by the specified CAS number.
This technical guide provides a comprehensive overview of the chemical properties and safety information for this compound, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a halogenated alkane. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference |
| CAS Number | 62016-94-8 | [1][2] |
| Chemical Name | This compound | [2][3] |
| Synonyms | 4-Methylpentyl chloride | [3] |
| Molecular Formula | C₆H₁₃Cl | [2][3] |
| Molecular Weight | 120.62 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)CCCCl | [2] |
| InChI | InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | [2] |
| InChIKey | QUKRJOOWAUJXJN-UHFFFAOYSA-N | [2] |
| Appearance | No data available | |
| Boiling Point | 125 °C at 760 mmHg | [3] |
| Melting Point | -35.1 °C (estimate) | [3] |
| Flash Point | 25 °C | [3] |
| Density | 0.865 g/cm³ | [3] |
| Vapor Pressure | 15.0 ± 0.2 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.411 | [3] |
| LogP | 3.44 (Predicted) | [3] |
Safety and Hazard Information
This compound is classified as a flammable liquid and is harmful if ingested, inhaled, or in contact with skin.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Class | Category | GHS Code | Hazard Statement | Reference |
| Flammable liquids | 3 | H226 | Flammable liquid and vapor | [2] |
| Acute toxicity, oral | 4 | H302 | Harmful if swallowed | [2] |
| Acute toxicity, dermal | 4 | H312 | Harmful in contact with skin | [2] |
| Acute toxicity, inhalation | 4 | H332 | Harmful if inhaled | [2] |
Precautionary Statements: P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P317, P302+P352, P303+P361+P353, P304+P340, P317, P321, P330, P362+P364, P370+P378, P403+P235, and P501.[2]
For detailed handling and storage procedures, as well as emergency measures, it is imperative to consult the full Safety Data Sheet (SDS) from the supplier.[1][4][5][6]
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain.[1] The available hazard classifications suggest that acute exposure via oral, dermal, or inhalation routes is harmful.[2] As with any chemical, it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Experimental Protocols
Biological Activity and Signaling Pathways
There is no information to suggest that this compound, a simple alkyl halide, has specific biological activities or interacts with defined signaling pathways in the same manner as complex pharmaceutical molecules. Its toxicity is likely due to its general reactivity as an alkylating agent and its physical properties affecting cell membranes.
Visualizations
While there are no specific signaling pathways associated with this compound, a generalized workflow for assessing the safety of a chemical compound is presented below.
Caption: A flowchart illustrating the key stages in assessing the safety of a chemical compound.
References
Solubility of 1-Chloro-4-Methylpentane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-4-methylpentane in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on the general principles of haloalkane solubility, qualitative solubility expectations, and detailed experimental protocols for determining solubility. This information is critical for applications in organic synthesis, reaction chemistry, and formulation development where this compound may be used as a reactant, intermediate, or solvent.
Principles of Haloalkane Solubility
The solubility of haloalkanes, including this compound, is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Haloalkanes are characterized by a polar carbon-halogen bond and a nonpolar alkyl chain. Consequently, their solubility behavior is a balance between these two features.
-
In polar solvents , such as water, the solubility of haloalkanes is generally low. While the polar C-Cl bond can engage in dipole-dipole interactions, these are not strong enough to overcome the extensive hydrogen bonding network present in water. The nonpolar alkyl chain is hydrophobic and disrupts these hydrogen bonds, making dissolution energetically unfavorable.
-
In nonpolar and weakly polar organic solvents , haloalkanes tend to be readily soluble.[1] The primary intermolecular forces in these systems are London dispersion forces. The energy required to break the interactions between haloalkane molecules and between solvent molecules is comparable to the energy released when new interactions are formed between the haloalkane and the solvent.[2]
Qualitative Solubility of this compound
Based on the principles outlined above and qualitative data for structurally similar compounds like 1-chlorohexane, the expected solubility of this compound in a range of common organic solvents is summarized in the table below.[3][4][5] It is important to note that these are qualitative predictions and experimental verification is necessary for precise applications.
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Alcohols | Methanol, Ethanol | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Moderately Soluble to Soluble |
| Water | Water | Insoluble |
Experimental Determination of Solubility
The definitive method for ascertaining the solubility of a liquid solute like this compound in a liquid solvent is through experimental measurement. The most common and reliable technique is the shake-flask method , followed by quantitative analysis of the saturated solution.
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in an organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Thermostatically controlled shaker bath or incubator
-
Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)
-
Syringes and syringe filters (e.g., 0.2 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask. The excess solute should be clearly visible as a separate phase.
-
Seal the flask tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The agitation ensures intimate contact between the solute and the solvent.
-
-
Phase Separation:
-
After the equilibration period, stop the agitation and allow the flask to stand in the constant temperature bath for several hours (e.g., 4-6 hours) to allow the undissolved this compound to settle.
-
-
Sampling:
-
Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microdroplets.
-
-
Sample Preparation for Analysis:
-
Accurately weigh the filtered saturated solution.
-
Dilute the saturated solution with a known volume of the pure solvent in a volumetric flask to bring the concentration of this compound into the linear range of the analytical method.
-
Quantitative Analysis: Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector is a suitable method for quantifying the concentration of this compound in the saturated solvent.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or similar).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 2 minutes)
-
Ramp: 10 °C/min to 150 °C
-
Hold for 2 minutes
-
-
Injection Volume: 1 µL
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.
-
Inject the standards into the GC-FID to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the diluted, filtered saturated solution into the GC-FID under the same conditions as the standards.
-
Record the peak area corresponding to this compound.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental process for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Logic for quantitative analysis by GC-FID.
References
An In-depth Technical Guide to the Potential Isomers of 1-chloro-4-methylpentane: Properties, Synthesis, and Biological Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the constitutional isomers of 1-chloro-4-methylpentane (C₆H₁₃Cl). With a total of 17 constitutional isomers, this class of compounds offers a diverse landscape for chemical and pharmacological exploration. This document details the physical properties of several key isomers, outlines general experimental protocols for their synthesis and analysis, and discusses the broader context of the biological activity of halogenated hydrocarbons. The information is structured to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Alkyl halides are fundamental building blocks in organic chemistry and have found diverse applications, including as solvents, reagents, and intermediates in the synthesis of pharmaceuticals.[1] The isomers of this compound, with their varied structural arrangements, present a spectrum of physicochemical properties that can influence their reactivity and biological interactions. Understanding these differences is crucial for their potential application in areas such as drug design, where subtle structural changes can lead to significant variations in efficacy and safety.[2] This guide aims to provide a detailed examination of these isomers to facilitate further research and development.
Constitutional Isomers of this compound
There are 17 constitutional isomers with the molecular formula C₆H₁₃Cl. These isomers differ in the arrangement of the carbon skeleton and the position of the chlorine atom. The systematic identification of these isomers is crucial for a thorough understanding of this chemical space.
A logical breakdown of the isomers can be visualized as follows:
Caption: Isomer classification based on carbon backbone.
Physical Properties of Selected Isomers
The physical properties of the isomers of this compound vary depending on their molecular structure. Branching, in particular, has a significant effect on properties such as boiling point and density. The following table summarizes available data for several of these isomers.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 62016-94-8 | 125 | 0.877 | 1.424 |
| 1-chloro-2-methylpentane | 14753-05-0 | 128 | 0.876 | 1.426 |
| 2-chloro-2-methylpentane | 4325-48-8 | 114.4 | 0.86 | 1.412 |
| 3-chloro-3-methylpentane | 918-84-3 | 115-116 | 0.885 | 1.421 |
| 1-chloro-3-methylpentane | 62016-93-7 | 127-129 | 0.875 | 1.425 |
| 2-chloro-3-methylpentane | 609-90-5 | 117.7 | 0.863 | 1.4107 |
| 1-chloro-2,2-dimethylbutane | 6366-35-4 | 114.4 | 0.867 | 1.412 |
| 1-chloro-2,3-dimethylbutane | 600-06-6 | 117.7 | 0.863 | 1.409 |
Experimental Protocols
The synthesis and analysis of the isomers of this compound can be achieved through established organic chemistry methodologies. Below are representative protocols that can be adapted for specific isomers.
Synthesis
4.1.1. From Alcohols via Nucleophilic Substitution
A common method for the synthesis of alkyl chlorides is the reaction of the corresponding alcohol with a chlorinating agent.
-
Using Hydrochloric Acid (for tertiary alcohols): This method is particularly effective for the synthesis of tertiary alkyl chlorides, such as 2-chloro-2-methylpentane, from the corresponding tertiary alcohol.[3][4] The reaction proceeds via an Sₙ1 mechanism.
-
Using Thionyl Chloride (for primary and secondary alcohols): For primary and secondary alcohols, thionyl chloride (SOCl₂) is an effective reagent that minimizes rearrangements. [5][6]The reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present.
Procedure Outline:
-
The primary or secondary alcohol (e.g., 4-methyl-1-pentanol) is dissolved in an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Thionyl chloride is added dropwise at a controlled temperature (often 0 °C).
-
The reaction mixture is stirred until completion (monitoring by TLC or GC).
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude product is purified by distillation.
-
4.1.2. Free Radical Chlorination of Alkanes
Free radical chlorination of the corresponding alkane (e.g., 2-methylpentane) can also yield a mixture of chlorinated isomers. [7][8]This method is generally less selective and produces a mixture of products that require separation.
Caption: Free radical chlorination mechanism.
Procedure Outline:
-
The alkane (e.g., 2-methylpentane) is placed in a reaction vessel equipped with a reflux condenser and a gas inlet.
-
The reaction is initiated by UV light or a radical initiator.
-
Chlorine gas is bubbled through the alkane at a controlled rate.
-
The reaction is monitored by GC to determine the product distribution.
-
The resulting mixture of chlorinated alkanes is separated by fractional distillation.
Analysis
4.2.1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the isomers. [9]The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-Cl bonds (typically in the 550-750 cm⁻¹ region) and the absence of the -OH band from the starting alcohol. [10]* Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.
4.2.2. Chromatographic Methods
-
Gas Chromatography (GC): GC is an excellent technique for separating and analyzing the purity of the volatile chloroalkane isomers. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the components in a mixture.
Biological and Pharmacological Considerations
While specific data on the biological activities of individual this compound isomers are limited, the broader class of chlorinated hydrocarbons is known to exhibit a range of biological effects.
5.1. General Toxicity
Chlorinated hydrocarbons can act as neurotoxins by interfering with nerve impulse transmission. [11]They are generally lipid-soluble, which allows them to accumulate in fatty tissues. [12][13]The toxicity can vary significantly depending on the specific structure of the compound. [14]Some chlorinated hydrocarbons have been shown to be carcinogenic and can cause damage to the liver and kidneys. [15] 5.2. Potential in Drug Development
The incorporation of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. [2]Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. [16]While many simple alkyl halides are too reactive or toxic for therapeutic use, the principles of their interactions with biological systems are relevant to the design of more complex drug molecules.
Conclusion
The 17 constitutional isomers of this compound represent a rich area for chemical investigation. Their diverse physical properties, accessible synthetic routes, and the general biological relevance of halogenated hydrocarbons make them interesting subjects for further study. This guide provides a foundational understanding of these compounds, offering valuable information for researchers in organic synthesis, materials science, and drug discovery. Further investigation into the specific biological activities of each isomer is warranted to fully explore their potential applications.
References
- 1. Video: Alkyl Halides [jove.com]
- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. youtube.com [youtube.com]
- 5. reactionweb.io [reactionweb.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.com [brainly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 10. image diagram infrared spectrum of pentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 12. journals.flvc.org [journals.flvc.org]
- 13. scribd.com [scribd.com]
- 14. biozoojournals.ro [biozoojournals.ro]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Free Radical Chlorination of 4-Methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free radical chlorination of 4-methylpentane, a classic example of alkane halogenation. This reaction is fundamental to understanding reaction mechanisms, selectivity, and product distribution in organic synthesis. For professionals in drug development, a thorough grasp of such reactions is crucial for predicting potential side reactions and understanding the synthesis of halogenated organic molecules, which are prevalent in pharmaceuticals.
Reaction Overview and Mechanism
Free radical chlorination is a substitution reaction where a hydrogen atom in an alkane is replaced by a chlorine atom. The reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.[1][2] The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination.[3]
Initiation
The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat. This step creates the radical species necessary to start the chain reaction.[1]
Propagation
The propagation phase consists of two key steps that repeat in a cycle. First, a chlorine radical abstracts a hydrogen atom from the 4-methylpentane molecule, forming a molecule of hydrogen chloride (HCl) and an alkyl radical. Subsequently, this alkyl radical reacts with another chlorine molecule to yield a chlorinated alkane product and a new chlorine radical, which can then continue the chain reaction.[1][3]
Termination
The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical.[3]
Products of Monochlorination
The monochlorination of 4-methylpentane can theoretically yield five different constitutional isomers, as there are five distinct types of hydrogen atoms in the molecule. The position of chlorination is determined by the relative reactivity of the different types of C-H bonds (primary, secondary, and tertiary).
The possible monochlorination products are:
-
1-chloro-4-methylpentane
-
2-chloro-4-methylpentane
-
3-chloro-4-methylpentane
-
2-chloro-2-methylpentane (from chlorination at the tertiary carbon, which is position 2 in the IUPAC name of the parent alkane, but for clarity, we will refer to the carbon atom itself)
-
1-chloro-2-methylpentane (from chlorination of the methyl group at position 2)
Selectivity and Product Distribution
The distribution of the chlorinated products is not statistical. Instead, it is governed by the relative rates of abstraction of the different types of hydrogen atoms. Tertiary hydrogens are the most reactive, followed by secondary, and then primary hydrogens.[4] This selectivity is due to the lower bond dissociation energy of tertiary C-H bonds and the greater stability of the resulting tertiary radical intermediate.[5]
The relative reactivity of tertiary, secondary, and primary C-H bonds in free radical chlorination is approximately 5:4:1 at room temperature.[6] This ratio can be used to predict the product distribution.
To calculate the predicted product distribution for the monochlorination of 4-methylpentane, we first need to identify the number of each type of hydrogen atom in the molecule:
-
Primary (1°): There are 9 primary hydrogens (on the three methyl groups).
-
Secondary (2°): There are 2 secondary hydrogens (on the CH₂ group).
-
Tertiary (3°): There is 1 tertiary hydrogen (on the CH group).
The predicted percentage of each product can be calculated using the following formula:
Percentage of Product = [(Number of Hydrogens of a specific type) x (Relative Reactivity)] / Σ[(Number of Hydrogens of each type) x (Relative Reactivity)] x 100%
| Product Name | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity | Calculation | Predicted Yield (%) |
| This compound | Primary (1°) | 6 | 1 | 6 x 1 = 6 | 24.5 |
| 2-chloro-4-methylpentane | Secondary (2°) | 2 | 4 | 2 x 4 = 8 | 32.7 |
| 3-chloro-4-methylpentane | Secondary (2°) | 2 | 4 | 2 x 4 = 8 | 32.7 |
| 1-chloro-2-methylpentane | Primary (1°) | 3 | 1 | 3 x 1 = 3 | 12.2 |
| 2-chloro-2-methylpentane | Tertiary (3°) | 1 | 5 | 1 x 5 = 5 | 20.4 |
| Total | 14 | 24.5 | 100 |
Note: The two secondary positions (C2 and C3) and the two primary methyl groups on the isopropyl moiety are non-equivalent, leading to distinct products.
Experimental Protocol
The following is a generalized experimental protocol for the free radical chlorination of an alkane, which can be adapted for 4-methylpentane.
Materials and Equipment
-
4-methylpentane
-
Chlorine gas (Cl₂) or a chlorine source like sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride - Caution: Highly Toxic )
-
UV lamp or a heat source
-
Reaction flask with a condenser
-
Gas inlet and outlet tubes
-
Stirring apparatus
-
Washing funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
-
Gas chromatograph (GC) for product analysis
Procedure
-
Reaction Setup: In a well-ventilated fume hood, set up a reaction flask equipped with a condenser, a gas inlet tube, a gas outlet tube leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas), and a magnetic stirrer.
-
Reactant Addition: Place a measured amount of 4-methylpentane and an inert solvent (if necessary) into the reaction flask.
-
Initiation: Begin stirring the solution and initiate the reaction by either shining a UV lamp on the flask or gently heating it.
-
Chlorine Addition: Slowly bubble chlorine gas through the solution from the gas inlet tube. The rate of addition should be controlled to maintain a steady reaction and prevent excessive temperature increase.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the yellow-green color of the chlorine gas.
-
Workup: Once the reaction is complete, stop the chlorine flow and turn off the initiation source. Allow the reaction mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a washing funnel and wash it with a dilute solution of sodium bicarbonate to neutralize any remaining HCl and chlorine.[7]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
-
Product Isolation: Isolate the chlorinated products from the unreacted alkane and solvent by fractional distillation.
-
Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of the different monochlorinated isomers.[8]
Gas Chromatography (GC) Analysis
The separation of the isomeric monochlorinated products can be achieved using a gas chromatograph equipped with a capillary column suitable for separating volatile organic compounds.[9]
-
Column: A non-polar or a mid-polar capillary column is typically used.
-
Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.
-
Temperature Program: An oven temperature program that starts at a low temperature and gradually increases is often employed to achieve good separation of the isomers.[10]
-
Detector: A flame ionization detector (FID) is a common choice for detecting hydrocarbons and their halogenated derivatives.[11]
The relative peak areas in the gas chromatogram can be used to determine the percentage of each isomer in the product mixture.[8]
Safety Precautions
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-ventilated fume hood.[12][13]
-
UV Radiation: Protect skin and eyes from exposure to UV radiation.
-
Solvents: Be aware of the hazards associated with the solvents used. Carbon tetrachloride, for instance, is a known carcinogen and is highly toxic.
-
Pressure Buildup: The reaction generates HCl gas, which can cause pressure buildup in a closed system. Ensure the apparatus is properly vented.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Visualizations
Reaction Mechanism
Caption: The free radical chlorination mechanism, showing the initiation, propagation, and termination steps.
Experimental Workflow
Caption: A typical experimental workflow for the free radical chlorination of an alkane.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solved 10. Predict the product distribution for | Chegg.com [chegg.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. chlorination [sas.upenn.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. quora.com [quora.com]
- 13. Lab Procedure [chem.fsu.edu]
- 14. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
Methodological & Application
Application Notes and Protocols for the Formation and Use of 4-Methylpentylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation of the Grignard reagent, 4-methylpentylmagnesium chloride, from 1-chloro-4-methylpentane. This document outlines the critical parameters, a detailed experimental protocol, and potential applications in organic synthesis, with a particular focus on the interests of professionals in drug development.
Introduction
Grignard reagents are powerful nucleophilic organomagnesium halides (R-MgX) that are fundamental tools in organic synthesis for the formation of new carbon-carbon bonds.[1][2] The reagent derived from this compound, 4-methylpentylmagnesium chloride, provides a versatile building block for introducing the 4-methylpentyl group into a wide array of molecules. Due to their high reactivity, the successful formation and use of Grignard reagents necessitate strict anhydrous conditions.[3] Alkyl chlorides are generally less reactive than the corresponding bromides and iodides in the formation of Grignard reagents, a factor that should be considered in the experimental setup.[4][5]
Formation of 4-Methylpentylmagnesium Chloride
The formation of 4-methylpentylmagnesium chloride involves the reaction of this compound with magnesium metal in an ethereal solvent. The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[6]
Reaction Scheme: (CH₃)₂CHCH₂CH₂CH₂Cl + Mg → (CH₃)₂CHCH₂CH₂CH₂MgCl
Critical Parameters for Successful Grignard Reagent Formation
Several factors are crucial for the successful synthesis of Grignard reagents:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents such as water and alcohols.[3] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the reagent.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is necessary to expose the fresh metal surface and initiate the reaction. This can be achieved by methods such as mechanical stirring, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[4]
-
Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[4][6] They not only dissolve the Grignard reagent but also stabilize it through coordination with the magnesium atom.[6]
-
Initiation: The reaction can sometimes be slow to start. Gentle heating or the addition of a small amount of a pre-formed Grignard reagent can help to initiate the reaction.[7]
Quantitative Data
The yield of Grignard reagent formation can be influenced by the purity of the reagents, the effectiveness of magnesium activation, and the strictness of anhydrous conditions.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Magnesium Turnings | N/A |
| Solvent | Anhydrous Diethyl Ether or THF | [4][6] |
| Typical Yield | 70-80% | [8] |
Note: The yield is highly dependent on the experimental conditions and the subsequent titration of the formed Grignard reagent.
Experimental Protocol: Preparation of 4-Methylpentylmagnesium Chloride
This protocol details the laboratory-scale synthesis of 4-methylpentylmagnesium chloride.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or anhydrous THF)
-
Iodine (a few small crystals)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas. The setup should include a three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to the alkyl chloride) in the reaction flask. Add a few small crystals of iodine. The iodine will act as an initiator.[8]
-
Solvent Addition: Add enough anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of Reaction: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heating mantle may be necessary to start the reaction.[7]
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure the complete consumption of the magnesium.[8]
-
Use of the Grignard Reagent: The resulting grey to brownish solution of 4-methylpentylmagnesium chloride is now ready for use in subsequent reactions. It is typically used in situ without isolation.
Applications in Drug Development
The 4-methylpentyl group can be found in various biologically active molecules. The corresponding Grignard reagent, 4-methylpentylmagnesium chloride, serves as a key intermediate for introducing this lipophilic moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
General Applications in Synthesis:
-
Reaction with Carbonyl Compounds: 4-Methylpentylmagnesium chloride reacts with aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively.[9] These alcohol products are versatile intermediates in the synthesis of more complex molecules.
-
Reaction with Epoxides: Nucleophilic ring-opening of epoxides provides a route to functionalized alcohols.[5]
-
Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂ yields 5-methylhexanoic acid, a valuable carboxylic acid building block.[1]
-
Cross-Coupling Reactions: In the presence of appropriate catalysts, Grignard reagents can participate in cross-coupling reactions to form new carbon-carbon bonds with various organic halides.[7]
Safety Considerations
Grignard reagents are highly reactive and must be handled with care.
-
Flammability: They are highly flammable and can ignite spontaneously in air. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactivity with Water: They react violently with water, releasing flammable gases.[12]
-
Corrosivity: Grignard reagents can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.
Always consult the Safety Data Sheet (SDS) for this compound and Grignard reagents before commencing any experimental work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. rroij.com [rroij.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Buy Cyclopentylmagnesium chloride | 32916-51-1 [smolecule.com]
- 12. Methylmagnesium chloride | CH3ClMg | CID 12670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Grignard Reaction of 1-chloro-4-methylpentane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of the Grignard reagent derived from 1-chloro-4-methylpentane, namely 4-methylpentylmagnesium chloride. Grignard reagents are potent nucleophiles and strong bases, widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This protocol details the necessary materials, equipment, and step-by-step procedures for the successful synthesis of the Grignard reagent and its subsequent reaction with an electrophile, using a ketone as a representative example to form a tertiary alcohol.[4][5]
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group.[5] The reagent is prepared by reacting an organic halide with magnesium metal.[1][6] Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial for stabilizing the Grignard reagent.[7][8][9] For less reactive alkyl chlorides, THF is often the preferred solvent due to its higher solvating power.[8][10]
The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[9] This reactivity makes Grignard reagents highly valuable in synthetic chemistry but also necessitates strict anhydrous and anaerobic reaction conditions to prevent quenching by protic solvents (like water or alcohols) or reaction with atmospheric oxygen.[4][11]
This application note provides a detailed protocol for the preparation of 4-methylpentylmagnesium chloride and its subsequent reaction with a ketone.
Data Presentation
Quantitative data for Grignard reactions can vary based on the specific substrates and reaction conditions. The following tables provide typical ranges for reagent stoichiometry and expected yields for the formation of Grignard reagents from primary alkyl chlorides and their subsequent reaction with ketones.
Table 1: Reagent Stoichiometry for Grignard Reagent Formation
| Reagent | Molar Equivalents | Role |
| Magnesium Turnings | 1.1 - 1.2 | Reactant |
| This compound | 1.0 | Reactant |
| Anhydrous THF | - | Solvent |
| Iodine | Catalytic amount | Initiator |
Table 2: Expected Yields
| Reaction | Typical Yield Range | Notes |
| Grignard Reagent Formation | 70-90% | Yield is often assumed and the reagent is used in situ. |
| Reaction with Ketone | 60-80% | Yields can be lower with sterically hindered ketones.[5] |
Experimental Protocols
3.1. Materials and Equipment
-
Reagents:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Ketone (e.g., acetone (B3395972) or cyclohexanone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Protocol 1: Preparation of 4-methylpentylmagnesium Chloride
Safety Precautions: This reaction is highly sensitive to moisture and air. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere. Anhydrous solvents must be used. The reaction can be exothermic.
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (topped with a gas bubbler or drying tube), and a pressure-equalizing dropping funnel. Purge the entire apparatus with an inert gas (nitrogen or argon) for at least 10-15 minutes.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine serves as an initiator.[12]
-
Initial Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (about 10%) of this solution to the magnesium turnings.
-
Initiation: The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color and the appearance of cloudiness or bubbling.[13]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, 4-methylpentylmagnesium chloride, which should be used immediately in the next step.
3.3. Protocol 2: Reaction of 4-methylpentylmagnesium Chloride with a Ketone
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Ketone: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.[8]
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol. The crude product can be further purified by flash column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for the preparation of 4-methylpentylmagnesium chloride.
Caption: Reaction of Grignard reagent with a ketone to form a tertiary alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1-Chloro-4-methylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-chloro-4-methylpentane as an alkylating agent in organic synthesis. Detailed protocols for key transformations are provided, alongside a discussion of the inherent challenges and limitations associated with this reagent.
Introduction
This compound, also known as isohexyl chloride, is a primary alkyl halide. In principle, it can serve as a precursor to the 4-methylpentyl (isohexyl) group in various organic transformations. However, its utility is significantly impacted by the propensity of the corresponding primary carbocation to undergo rearrangement to more stable secondary and tertiary carbocations. These notes will explore its application in Friedel-Crafts alkylation, Grignard reagent formation, Williamson ether synthesis, and nucleophilic substitution reactions, with a strong emphasis on the practical challenges and expected outcomes.
Friedel-Crafts Alkylation of Aromatic Compounds
The introduction of an alkyl group onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of organic synthesis. While this compound can be used as an alkylating agent in Friedel-Crafts reactions, it is crucial to anticipate carbocation rearrangements.
Reaction Principle and Challenges
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound forms a primary carbocation. This highly unstable intermediate readily rearranges via a hydride shift to a more stable secondary carbocation, and subsequently to a tertiary carbocation. Consequently, the reaction with an aromatic substrate like benzene (B151609) will yield a mixture of products, with the tertiary alkylated product often predominating.
Experimental Protocol (Illustrative Example)
This protocol is a general guideline for the Friedel-Crafts alkylation of benzene with this compound. The product distribution will need to be determined experimentally.
Materials:
-
This compound
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
-
To the flask, add anhydrous benzene (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 0.12 mol).
-
Cool the mixture in an ice bath.
-
Slowly add this compound (e.g., 0.1 mol) from the dropping funnel to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture using GC-MS and NMR to determine the composition of the alkylated benzenes.
Expected Results: The primary product is expected to be 2-methyl-2-phenylpentane due to carbocation rearrangement. Minor amounts of other isomers, including the direct substitution product (1-phenyl-4-methylpentane), are also anticipated.
| Product | Expected Yield |
| 1-Phenyl-4-methylpentane (Isohexylbenzene) | Minor |
| 2-Methyl-2-phenylpentane | Major |
| Other rearranged isomers | Variable |
Grignard Reagent Formation and Subsequent Reactions
This compound can be used to prepare the corresponding Grignard reagent, 4-methylpentylmagnesium chloride. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as carbonyl compounds.
Experimental Protocol: Grignard Reagent Formation and Reaction with Acetone (B3395972)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetone
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (e.g., 0.12 g-atom) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound (e.g., 0.1 mol) in anhydrous diethyl ether (e.g., 20 mL).
-
Add a small portion of the alkyl chloride solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining alkyl chloride solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath.
-
Slowly add a solution of acetone (e.g., 0.1 mol) in anhydrous diethyl ether from the dropping funnel.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol (2,5-dimethyl-2-hexanol).
-
Purify the product by distillation or column chromatography.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Product | Theoretical Yield |
| This compound | 1.0 | 2,5-Dimethyl-2-hexanol | - |
| Magnesium | 1.2 | ||
| Acetone | 1.0 |
Note: Actual yields will vary and need to be determined experimentally.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. This compound is a suitable substrate for this reaction.
Experimental Protocol: Synthesis of Isohexyl Phenyl Ether
Materials:
-
Sodium hydroxide (B78521)
-
This compound
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (e.g., 0.11 mol) in ethanol (e.g., 50 mL).
-
Add phenol (e.g., 0.1 mol) to the solution and stir until the sodium phenoxide has formed.
-
Add this compound (e.g., 0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with 10% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting isohexyl phenyl ether by distillation.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Product | Theoretical Yield |
| Phenol | 1.0 | Isohexyl phenyl ether | - |
| Sodium hydroxide | 1.1 | ||
| This compound | 1.0 |
Note: Actual yields will vary and need to be determined experimentally.
Nucleophilic Substitution with Cyanide
This compound can undergo nucleophilic substitution with cyanide ions to form 5-methylhexanenitrile. This reaction is useful for extending the carbon chain by one carbon.
Experimental Protocol: Synthesis of 5-Methylhexanenitrile
Materials:
-
This compound
-
Sodium cyanide (or potassium cyanide)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (e.g., 0.12 mol) in a mixture of ethanol and water. Caution: Cyanide salts are highly toxic.
-
Add this compound (e.g., 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC or GC.
-
After cooling, pour the mixture into a large volume of water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the product, 5-methylhexanenitrile, by distillation.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Product | Theoretical Yield |
| This compound | 1.0 | 5-Methylhexanenitrile | - |
| Sodium Cyanide | 1.2 |
Note: Actual yields will vary and need to be determined experimentally.
Conclusion
This compound can be employed as an alkylating agent in a variety of organic transformations. However, its application in Friedel-Crafts reactions is severely limited by carbocation rearrangements, leading to a mixture of products. It is a more reliable precursor for the synthesis of the 4-methylpentyl (isohexyl) moiety in reactions that proceed via an SN2 mechanism, such as the Williamson ether synthesis and nucleophilic substitution with cyanide, or through the formation of a Grignard reagent. For all applications, experimental optimization is crucial to achieve desired outcomes and yields. Researchers should carefully consider the potential for side reactions and plan purification strategies accordingly.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting nucleophilic substitution reactions with 1-chloro-4-methylpentane, a primary alkyl halide. The document covers both bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) pathways, offering methodologies for the synthesis of derivative compounds and for studying reaction kinetics.
Introduction
This compound is a useful substrate for investigating the principles of nucleophilic substitution. As a primary alkyl halide, it is sterically unhindered at the α-carbon, making it an ideal candidate for SN2 reactions. However, under specific conditions that favor carbocation formation, it can also undergo SN1-type reactions, although this is less common for primary halides unless rearrangement is possible. These notes will detail representative protocols for both reaction types.
SN2 Reaction: Synthesis of 1-Iodo-4-methylpentane (Finkelstein Reaction)
The Finkelstein reaction is a classic example of an SN2 reaction, often used to convert alkyl chlorides or bromides to the corresponding iodides. The reaction is typically carried out in acetone (B3395972), a polar aprotic solvent. In this medium, sodium iodide is soluble, while the resulting sodium chloride is not, which drives the equilibrium towards the products according to Le Châtelier's principle.
Quantitative Data Summary
| Parameter | Value |
| Reactants | This compound, Sodium Iodide |
| Solvent | Acetone |
| Reaction Temperature | 56 °C (Reflux) |
| Reaction Time | 45-60 minutes |
| Typical Yield | 85-95% |
| Product | 1-Iodo-4-methylpentane |
Experimental Protocol
Materials:
-
This compound
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 15 mL of anhydrous acetone and 2.5 g of anhydrous sodium iodide.
-
Stir the mixture until the sodium iodide is fully dissolved.
-
Add 1.5 mL of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue heating under reflux with stirring for 45-60 minutes. A white precipitate of sodium chloride will form as the reaction proceeds.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Vacuum filter the reaction mixture through a small pad of diatomaceous earth to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.
-
Transfer the filtrate to a separatory funnel and wash with an equal volume of water to remove any remaining acetone and unreacted sodium iodide.
-
Extract the aqueous layer with a small portion of a non-polar solvent like diethyl ether or hexanes.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to yield the crude 1-iodo-4-methylpentane.
-
The product can be further purified by distillation if necessary.
SN1 Reaction: Solvolysis of this compound
While primary alkyl halides typically favor SN2 reactions, SN1 solvolysis can be observed, especially with polar protic solvents and elevated temperatures. In this protocol, the solvolysis of this compound in an ethanol/water mixture is monitored. The reaction rate is determined by measuring the formation of hydrochloric acid. It is important to note that for primary halides, the SN1 mechanism is slow and may compete with SN2.
Quantitative Data Summary
| Parameter | Value |
| Reactant | This compound |
| Solvent/Nucleophile | 50:50 Ethanol/Water |
| Reaction Temperature | 50 °C |
| Monitoring Method | Titration of HCl produced |
| Observed Rate Law | Pseudo-first order |
| Products | 4-Methyl-1-pentanol, Ethyl 4-methylpentyl ether |
Experimental Protocol
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
0.01 M Sodium hydroxide (B78521) solution (standardized)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Erlenmeyer flasks (50 mL)
-
Burette
-
Pipettes
Procedure:
-
Prepare a 50:50 (v/v) ethanol/water solvent mixture.
-
Place 25 mL of the solvent mixture into a 50 mL Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator to the flask.
-
Place the flask in a constant temperature water bath set at 50 °C and allow it to equilibrate.
-
If the solution is acidic (yellow), add 0.01 M NaOH dropwise until the solution turns blue, then add one more drop to ensure it is slightly basic.
-
Add a known, small amount (e.g., 0.1 mL) of this compound to the flask. Start a timer immediately. This is time = 0.
-
The solution will turn acidic (yellow) as HCl is produced. Titrate the reaction mixture with the 0.01 M NaOH solution, adding it dropwise to maintain the blue color.
-
Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes).
-
Continue recording data until the reaction is complete (the rate of NaOH addition becomes negligible).
-
The rate of reaction can be determined by plotting the volume of NaOH added versus time.
Visualizations
Caption: SN2 reaction mechanism for this compound.
Caption: Potential SN1 reaction pathway with rearrangement.
Application Note: Synthesis of 1-iodo-4-methylpentane via an SN2 Reaction
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-iodo-4-methylpentane (B7976347) from 1-chloro-4-methylpentane via a bimolecular nucleophilic substitution (SN2) reaction. Specifically, this procedure employs the Finkelstein reaction, which is a robust and efficient method for exchanging one halogen atom for another.[1] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for preparing primary alkyl iodides.
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry. It involves a concerted, single-step mechanism where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a backside attack.[2][3] This reaction is stereospecific, resulting in an inversion of configuration at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[2][4][5]
Primary alkyl halides, such as this compound, are excellent substrates for SN2 reactions due to minimal steric hindrance around the electrophilic carbon.[6][7] The Finkelstein reaction is a classic example of an SN2 process, typically used to synthesize alkyl iodides from alkyl chlorides or bromides.[1][8][9][10] The reaction is effectively driven to completion by taking advantage of solubility differences; when using sodium iodide in acetone (B3395972), the resulting sodium chloride or bromide byproduct is insoluble and precipitates out of the solution, shifting the reaction equilibrium forward according to Le Chatelier's principle.[1][10]
This protocol details the synthesis of 1-iodo-4-methylpentane, a useful synthetic intermediate, using this established methodology.
Experimental Protocol
Materials and Apparatus
-
Reagents:
-
This compound (≥98%)
-
Sodium iodide (NaI, ≥99%)
-
Acetone (ACS grade, anhydrous)
-
Diethyl ether (Et₂O, anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Apparatus:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
Distillation apparatus (optional, for further purification)
-
Reaction Stoichiometry
The following table summarizes the quantities of reactants and the expected product for a typical lab-scale synthesis.
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Equivalents |
| This compound | 120.62 | 41.45 | 5.0 g | 1.0 |
| Sodium Iodide (NaI) | 149.89 | 62.18 | 9.32 g | 1.5 |
| Acetone | 58.08 | - | 50 mL | Solvent |
| 1-iodo-4-methylpentane | 212.07 | 41.45 | 8.79 g | 1.0 (Theoretical) |
Step-by-Step Procedure
-
Reaction Setup: Place 9.32 g (62.18 mmol) of anhydrous sodium iodide and a magnetic stir bar into a dry 100 mL round-bottom flask. Add 50 mL of anhydrous acetone and stir the mixture until the sodium iodide is fully dissolved.
-
Addition of Substrate: To the stirring solution, add 5.0 g (41.45 mmol) of this compound via syringe or pipette.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. A white precipitate of sodium chloride (NaCl) should begin to form within minutes.[11] Continue to reflux the reaction mixture with stirring for 1 hour to ensure the reaction goes to completion.
-
Cooling and Filtration: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature. Cool the mixture further in an ice-water bath. Filter the mixture through a Büchner funnel to remove the precipitated NaCl. Wash the precipitate with a small amount of cold acetone (approx. 10 mL) to recover any residual product.
-
Solvent Removal: Combine the filtrate and the washings in a round-bottom flask and remove the acetone using a rotary evaporator.
-
Workup: Transfer the remaining residue to a 250 mL separatory funnel using approximately 50 mL of diethyl ether.
-
Wash the organic layer with 30 mL of deionized water.
-
Wash with 30 mL of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine (indicated by a purplish or brownish tint).
-
Wash with 30 mL of brine to remove residual water.
-
-
Drying and Evaporation: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes to dry the solution. Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.
-
Final Product: Remove the diethyl ether using a rotary evaporator to yield the crude product, 1-iodo-4-methylpentane, as a clear or pale yellow oil. Determine the yield and characterize the product.
Characterization
The identity and purity of the synthesized 1-iodo-4-methylpentane can be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the product.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
FT-IR Spectroscopy: To observe the disappearance of the C-Cl stretch and the presence of the C-I stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
Diagrams and Workflows
The following diagram illustrates the overall experimental workflow for the synthesis of 1-iodo-4-methylpentane.
Caption: Experimental workflow for the SN2 synthesis of 1-iodo-4-methylpentane.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound and 1-iodo-4-methylpentane are volatile and may be irritating. Avoid inhalation and skin contact.
-
Acetone and diethyl ether are highly flammable. Ensure there are no open flames or spark sources nearby.
-
Handle sodium iodide with care as it can be an irritant.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. youtube.com [youtube.com]
- 4. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Finkelstein Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: Friedel-Crafts Alkylation of Benzene with 1-chloro-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds by attaching an alkyl substituent to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] While versatile, the direct alkylation of benzene (B151609) with primary alkyl halides, such as 1-chloro-4-methylpentane, presents significant challenges, primarily due to carbocation rearrangements, which lead to a mixture of isomeric products rather than the desired straight-chain alkylbenzene.[3][4]
This document provides detailed application notes and protocols for the Friedel-Crafts alkylation of benzene with this compound. It will first describe the problematic direct alkylation, which serves as a case study for carbocation rearrangement, and then present a reliable two-step alternative involving Friedel-Crafts acylation followed by reduction to obtain the desired (4-methylpentyl)benzene (B3052523).
Part 1: Direct Friedel-Crafts Alkylation of Benzene with this compound (Problematic Route)
The direct alkylation of benzene with this compound is not a recommended synthetic route for obtaining (4-methylpentyl)benzene due to inevitable carbocation rearrangements. The primary carbocation formed initially is highly unstable and undergoes a 1,2-hydride shift to form more stable secondary and tertiary carbocations.[5][6] This results in a mixture of alkylated benzene isomers.
Reaction Principle and Mechanism
The reaction is initiated by the formation of a primary carbocation from this compound, facilitated by the Lewis acid catalyst (AlCl₃). This carbocation is unstable and rapidly rearranges to more stable carbocations through a 1,2-hydride shift. These rearranged carbocations then act as electrophiles, attacking the benzene ring to yield a mixture of products.
Caption: Carbocation rearrangement in direct alkylation.
Experimental Protocol (Illustrative)
This protocol is adapted from general Friedel-Crafts alkylation procedures and is intended to demonstrate the formation of a product mixture.[2]
Materials:
-
Benzene (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous benzene (in excess) and cool the flask in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred benzene.
-
Alkyl Halide Addition: Add this compound dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up: Quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be analyzed by GC-MS to determine the product distribution and purified by fractional distillation.
Expected Product Distribution
Due to carbocation rearrangement, the direct alkylation is expected to yield a mixture of isomers. The exact ratio can vary based on reaction conditions, but the rearranged products will be predominant.
| Product Name | Structure | Expected Yield |
| (4-methylpentyl)benzene | Straight chain | Minor |
| (1,3-dimethylbutyl)benzene | Rearranged (Secondary) | Major |
| (1,1-dimethylbutyl)benzene | Rearranged (Tertiary) | Major |
Part 2: Friedel-Crafts Acylation and Reduction (Reliable Route)
To synthesize (4-methylpentyl)benzene without rearrangement, a two-step process is employed: Friedel-Crafts acylation of benzene with 4-methylpentanoyl chloride, followed by reduction of the resulting ketone.[4][7] The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.[8]
Caption: Two-step synthesis of (4-methylpentyl)benzene.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
4-methylpentanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool to 0 °C.
-
Acyl Chloride Addition: Add 4-methylpentanoyl chloride dropwise to the stirred suspension.
-
Benzene Addition: Add anhydrous benzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in the direct alkylation protocol. The product is 4-methyl-1-phenylpentan-1-one.
Experimental Protocol: Reduction of 4-methyl-1-phenylpentan-1-one
Two common methods for the reduction of the aryl ketone are the Clemmensen and Wolff-Kishner reductions.
A. Clemmensen Reduction (Acidic Conditions) [9][10]
Materials:
-
4-methyl-1-phenylpentan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated HCl, toluene, and 4-methyl-1-phenylpentan-1-one.
-
Reaction: Heat the mixture to reflux for 6-8 hours.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Washing and Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by distillation.
B. Wolff-Kishner Reduction (Basic Conditions) [1][11]
Materials:
-
4-methyl-1-phenylpentan-1-one
-
Hydrazine (B178648) hydrate
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, mix 4-methyl-1-phenylpentan-1-one, hydrazine hydrate, and diethylene glycol. Heat to 100-120 °C for 1 hour.
-
Reduction: Add KOH pellets and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off. Reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture, add water, and extract with diethyl ether.
-
Washing and Purification: Wash the combined organic layers with dilute HCl and water. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by distillation.
Quantitative Data for the Reliable Route
| Step | Reactants | Product | Typical Yield |
| Friedel-Crafts Acylation | Benzene, 4-methylpentanoyl chloride | 4-methyl-1-phenylpentan-1-one | 85-95% |
| Clemmensen Reduction | 4-methyl-1-phenylpentan-1-one | (4-methylpentyl)benzene | 70-85% |
| Wolff-Kishner Reduction | 4-methyl-1-phenylpentan-1-one | (4-methylpentyl)benzene | 80-90% |
Conclusion
The direct Friedel-Crafts alkylation of benzene with this compound is an inefficient method for the synthesis of (4-methylpentyl)benzene due to carbocation rearrangements leading to a mixture of isomeric products. A more reliable and higher-yielding approach involves a two-step sequence of Friedel-Crafts acylation followed by reduction of the resulting ketone. This alternative route avoids carbocation rearrangement and provides the desired straight-chain alkylbenzene in good overall yield. The choice between Clemmensen (acidic) and Wolff-Kishner (basic) reduction depends on the presence of other functional groups in the molecule.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. organic chemistry - Does rearrangement occur in Friedel Crafts alkylation or not? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
Application Notes and Protocols: The Role of Lewis Acid Catalysts in Friedel-Crafts Alkylation with 1-chloro-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching alkyl substituents to aromatic rings via electrophilic aromatic substitution.[1] This reaction, developed by Charles Friedel and James Crafts in 1877, typically employs an alkyl halide, an aromatic compound, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid is pivotal in activating the alkylating agent by facilitating the formation of a carbocation or a carbocation-like complex, which then acts as the electrophile, attacking the electron-rich aromatic ring.[1][2][3]
A significant challenge in Friedel-Crafts alkylation arises when using primary alkyl halides like 1-chloro-4-methylpentane. The initially formed primary carbocation is highly unstable and prone to rearrangement to more stable secondary or tertiary carbocations through hydride and alkyl shifts.[1][4][5] This rearrangement leads to a mixture of isomeric products, reducing the selectivity and yield of the desired straight-chain alkylated product. Understanding the role of the Lewis acid catalyst and the reaction conditions is crucial for controlling the product distribution in such reactions.
These application notes provide a detailed overview of the mechanism, experimental protocols, and the influence of Lewis acid catalysts in the Friedel-Crafts alkylation of an aromatic ring with this compound.
The Role of the Lewis Acid and Carbocation Rearrangement
The primary function of the Lewis acid catalyst in the Friedel-Crafts alkylation is to generate a potent electrophile from the alkyl halide.[1][3] In the case of this compound, the Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage. This generates the primary 4-methylpentyl carbocation.
However, this primary carbocation is highly unstable and rapidly rearranges to more stable carbocations. This process involves two key steps:
-
1,2-Hydride Shift: A hydrogen atom from the adjacent carbon migrates with its pair of electrons to the primary carbocation center, forming a more stable secondary carbocation.
-
1,2-Methide Shift: Subsequently, a methyl group from the neighboring carbon can shift to the secondary carbocation center, resulting in the formation of the most stable tertiary carbocation.
These rearranged carbocations then act as the electrophiles, attacking the aromatic ring to yield a mixture of alkylated products. The final product distribution is therefore a reflection of the relative stabilities of the carbocation intermediates and the rates of their formation and reaction with the aromatic substrate.
Experimental Protocols
Materials
-
Aromatic Substrate (e.g., Benzene (B151609) or Toluene, anhydrous)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
Equipment
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
General Procedure for Friedel-Crafts Alkylation of Benzene
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous benzene (a large excess is recommended to minimize polyalkylation) to the flask and cool it in an ice bath to 0-5 °C.[1]
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the cooled benzene with stirring.
-
Addition of Alkyl Halide: Place this compound in the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[1]
-
Quenching: Slowly and cautiously pour the reaction mixture over crushed ice in a beaker to decompose the catalyst complex.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the excess benzene and diethyl ether using a rotary evaporator.[1]
-
Purification: Purify the crude product mixture by fractional distillation to separate the different isomeric products.
Data Presentation
The following table summarizes representative quantitative data for Friedel-Crafts alkylation reactions involving primary alkyl halides that undergo rearrangement, illustrating the effect of the catalyst and reaction conditions on product distribution. Note: This data is for analogous reactions and serves to exemplify the expected outcomes for the reaction with this compound.
| Alkyl Halide | Aromatic Substrate | Lewis Acid | Temperature (°C) | Major Products | Isomer Ratio (approx.) | Reference |
| 1-chlorobutane | Benzene | AlCl₃ | 0 | sec-butylbenzene, n-butylbenzene | 2:1 | [5] |
| 1-chloro-2,2-dimethylpropane | Benzene | AlCl₃ | - | (1,1-dimethylpropyl)benzene | Major rearranged product | [4][5] |
| 1-chloro-2-methylpropane (B167039) | Benzene | AlCl₃ | 5-10 | tert-butylbenzene | Major rearranged product | [1] |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the role of the Lewis acid catalyst and the subsequent carbocation rearrangements in the Friedel-Crafts alkylation of benzene with this compound.
References
Application of 1-chloro-4-methylpentane in the Synthesis of Pharmaceutical Intermediates for Gabapentin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-chloro-4-methylpentane in the synthesis of a key pharmaceutical intermediate for conformationally restricted analogues of Gabapentin. Gabapentin is an anticonvulsant and analgesic drug, and its analogues are of significant interest in the development of new therapeutics with potentially improved pharmacological profiles.
The primary application of this compound in this context is as an alkylating agent to introduce an isobutyl group onto a core heterocyclic scaffold. This structural modification is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and enhance the lipophilicity and binding characteristics of drug candidates.
Core Synthetic Strategy: N-Alkylation of a Spirocyclic Lactam
The central synthetic transformation involves the N-alkylation of 2-azaspiro[4.5]decan-3-one, commonly known as Gabapentin lactam, with this compound. This reaction yields N-(4-methylpentyl)-2-azaspiro[4.5]decan-3-one, a direct precursor to a conformationally restricted Gabapentin analogue. The spirocyclic core of the lactam imparts rigidity to the final molecule, which can lead to enhanced selectivity for its biological target.
The overall synthetic pathway can be visualized as a two-stage process: first, the synthesis of the key intermediate, Gabapentin lactam, and second, its subsequent N-alkylation.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of a Gabapentin analogue using this compound.
Experimental Protocols
Stage 1: Synthesis of Gabapentin Lactam (2-Azaspiro[4.5]decan-3-one)
The synthesis of the Gabapentin lactam intermediate is a well-established multi-step process. The following protocol is a representative procedure.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate (B8463686)
-
Sulfuric acid
-
Acetic anhydride
-
Ammonium (B1175870) hydroxide
-
Sodium hydroxide
-
Bromine
-
Appropriate solvents (e.g., ethanol, water, toluene)
Procedure:
-
Guareschi Reaction: React cyclohexanone with ethyl cyanoacetate in the presence of ammonia to form the dinitrile intermediate (2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile).
-
Hydrolysis and Decarboxylation: Treat the dinitrile intermediate with concentrated sulfuric acid at elevated temperatures to yield 1,1-cyclohexanediacetic acid (CDA).
-
Anhydride Formation: Dehydrate CDA by refluxing with acetic anhydride to produce 1,1-cyclohexanediacetic anhydride.
-
Amidation: React the anhydride with aqueous ammonia to form 1,1-cyclohexanediacetic acid monoamide.
-
Hofmann Rearrangement: Subject the monoamide to a Hofmann rearrangement using sodium hypobromite (B1234621) (prepared in situ from bromine and sodium hydroxide) to yield Gabapentin, which upon heating in an aqueous basic solution, cyclizes to form Gabapentin lactam (2-azaspiro[4.5]decan-3-one).[1]
Purification: The crude Gabapentin lactam can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) or by column chromatography on silica (B1680970) gel.
Stage 2: N-Alkylation of Gabapentin Lactam with this compound
This protocol describes the direct N-alkylation of 2-azaspiro[4.5]decan-3-one with this compound. This method is based on standard procedures for the N-alkylation of lactams and secondary amines.
Materials:
-
2-Azaspiro[4.5]decan-3-one (Gabapentin lactam)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (0.2 M), add a solution of 2-azaspiro[4.5]decan-3-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(4-methylpentyl)-2-azaspiro[4.5]decan-3-one.
Diagram of the N-Alkylation Workflow
Caption: Key steps in the N-alkylation of 2-azaspiro[4.5]decan-3-one.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the N-alkylation reaction. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 2-Azaspiro[4.5]decan-3-one | This compound | NaH | DMF | 60-80 | 12-24 | N-(4-methylpentyl)-2-azaspiro[4.5]decan-3-one | 70-85 |
| 2-Azaspiro[4.5]decan-3-one | This compound | K₂CO₃ | Acetonitrile | Reflux | 24-48 | N-(4-methylpentyl)-2-azaspiro[4.5]decan-3-one | 60-75 |
Concluding Remarks
This compound serves as a valuable and readily available building block for the synthesis of novel pharmaceutical intermediates, particularly for the development of conformationally restricted Gabapentin analogues. The N-alkylation of Gabapentin lactam with this reagent provides a straightforward route to introduce the isobutyl moiety, a key structural feature for potential biological activity. The provided protocols offer a solid foundation for researchers to synthesize these promising intermediates for further investigation in drug discovery programs. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
Choice of Solvent for Reactions Involving 1-Chloro-4-methylpentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic selection of a solvent is a critical parameter in directing the outcome of chemical reactions involving alkyl halides such as 1-chloro-4-methylpentane. As a primary alkyl halide, this compound can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The choice of solvent plays a pivotal role in modulating the reaction pathway, rate, and overall yield. This document provides a detailed guide to solvent selection for reactions with this compound, complete with experimental protocols and data to inform synthetic strategies.
Properties of this compound and Common Solvents
A thorough understanding of the physical properties of the substrate and potential solvents is fundamental to experimental design.
Table 1: Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol |
| Boiling Point | ~125 °C |
| Density | ~0.865 g/mL |
| Structure | CC(C)CCCCl |
Table 2: Properties of Common Solvents in Organic Synthesis
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type |
| Ethanol (B145695) | C₂H₅OH | 78 | 24.5 | Polar Protic |
| Methanol | CH₃OH | 65 | 32.7 | Polar Protic |
| tert-Butanol | (CH₃)₃COH | 82 | 12.5 | Polar Protic |
| Acetone (B3395972) | C₃H₆O | 56 | 20.7 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic |
| Acetonitrile | C₂H₃N | 82 | 37.5 | Polar Aprotic |
Influence of Solvent on Reaction Pathways
The polarity and proticity of a solvent significantly influence the competition between substitution (SN2) and elimination (E2) pathways for primary alkyl halides like this compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the nucleophile and the leaving group. While they can facilitate the dissolution of ionic reagents, their ability to hydrogen bond with and stabilize the nucleophile can decrease its nucleophilicity, potentially slowing down SN2 reactions. For primary alkyl halides, SN2 is generally favored over E2, especially with good, non-bulky nucleophiles. However, increasing the steric bulk of the nucleophile or the substrate can favor elimination.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents possess dipoles that can solvate cations but are less effective at solvating anions (nucleophiles). This leaves the nucleophile "naked" and highly reactive, thereby accelerating SN2 reactions. For this compound, using a good nucleophile in a polar aprotic solvent will strongly favor the SN2 pathway.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for reactions involving charged nucleophiles, as ionic reagents have low solubility in them.
The general decision-making process for solvent selection can be visualized as follows:
Caption: Logical workflow for solvent selection in reactions of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for conducting substitution and elimination reactions with this compound, highlighting the role of the solvent.
Protocol 1: Synthesis of 1-Ethoxy-4-methylpentane via SN2 Reaction (Williamson Ether Synthesis)
This protocol details the synthesis of an ether from this compound using a Williamson ether synthesis, favoring the SN2 pathway. A polar protic solvent is used, which is common for this reaction when using an alkoxide generated in situ.
Objective: To synthesize 1-ethoxy-4-methylpentane through a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction with this compound: To the freshly prepared sodium ethoxide solution, add 12.1 g (0.1 mol) of this compound dropwise through the condenser.
-
Reflux: Heat the reaction mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to obtain 1-ethoxy-4-methylpentane.
Expected Yield: 70-80%
Table 3: Solvent Effects on Williamson Ether Synthesis with this compound
| Solvent | Nucleophile | Typical Reaction Time | Typical Yield | Predominant Pathway |
| Ethanol | Sodium Ethoxide | 2-3 hours | 70-80% | SN2 |
| DMF | Sodium Ethoxide | 1-2 hours | >85% | SN2 |
Protocol 2: Synthesis of 4-Methyl-1-pentene (B8377) via E2 Reaction (Dehydrohalogenation)
This protocol describes the synthesis of an alkene from this compound via an E2 elimination reaction. The use of a strong, sterically hindered base in its conjugate acid as the solvent favors the elimination pathway.
Objective: To synthesize 4-methyl-1-pentene through an elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-Butanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.2 g (0.1 mol) of potassium tert-butoxide in 100 mL of anhydrous tert-butanol.
-
Addition of Alkyl Halide: Add 12.1 g (0.1 mol) of this compound to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the alkene product by gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with pentane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure.
-
Purification: Purify the resulting 4-methyl-1-pentene by fractional distillation.
Expected Yield: 60-70%
Table 4: Base and Solvent Effects on the Elimination of this compound
| Base | Solvent | Typical Reaction Time | Typical Yield of Alkene | Predominant Pathway |
| Potassium tert-butoxide | tert-Butanol | 4-6 hours | 60-70% | E2 |
| Sodium Ethoxide | Ethanol | 4-6 hours | Lower (Significant SN2 side product) | E2 / SN2 |
Visualization of Reaction Pathways and Workflows
The following diagrams illustrate the decision-making process for choosing between substitution and elimination and a general experimental workflow.
Caption: Decision tree for SN2 vs. E2 pathways for this compound.
Caption: A generalized experimental workflow for reactions with this compound.
Conclusion
The choice of solvent is a powerful tool for controlling the reactivity of this compound. For nucleophilic substitution (SN2) reactions to form products like ethers, polar aprotic solvents such as DMF or acetone are ideal for maximizing reaction rates, although polar protic solvents like ethanol are also effective. To favor elimination (E2) and synthesize alkenes, a strong, sterically hindered base in a polar protic solvent, such as potassium tert-butoxide in tert-butanol, is the preferred system. The provided protocols and data serve as a valuable resource for researchers in the rational design and execution of synthetic routes involving this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reagent Synthesis from 1-chloro-4-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Grignard reagents from 1-chloro-4-methylpentane. The following information is designed to help optimize reaction conditions, improve yields, and ensure successful and safe experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not starting. What are the common causes and how can I initiate it?
A1: Failure to initiate is a frequent challenge, especially with less reactive alkyl chlorides like this compound. The primary causes are the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of trace amounts of water.[1][2][3]
Troubleshooting Steps for Initiation:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon).[1][4] Solvents must be anhydrous.[4][5]
-
Activate the Magnesium Surface: The MgO layer must be disrupted to expose fresh, reactive magnesium.[2] Several activation methods can be employed:
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine. The disappearance of the purple/brown color indicates the reaction has started.[1][2][6]
-
1,2-Dibromoethane (DBE): A few drops of DBE will react readily with magnesium, cleaning the surface.[1][2][6][7]
-
Diisobutylaluminum hydride (DIBAH): Can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[8]
-
-
Physical Activation:
-
Crushing: Gently crush the magnesium turnings with a dry glass rod in the reaction flask (under an inert atmosphere) to expose fresh surfaces.[7][9]
-
Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.[1][7]
-
Heating: Gentle warming with a heat gun can sometimes initiate the reaction, but care must be taken as the reaction is exothermic.[10]
-
-
Q2: I am observing a low yield of the Grignard reagent. What are the likely causes and how can I improve the yield?
A2: Low yields are often due to side reactions, primarily Wurtz coupling, or incomplete reaction.[11][12][13][14] The reactivity of alkyl chlorides is lower than that of bromides and iodides, which can contribute to lower yields.[15]
Strategies to Minimize Side Reactions and Improve Yield:
-
Control the Rate of Addition: Add the this compound solution slowly (dropwise) to the magnesium suspension.[1][13][16] This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction where the Grignard reagent reacts with the starting material (R-MgX + R-X → R-R).[11][12][13][14][16]
-
Temperature Management: The formation of the Grignard reagent is exothermic.[1][17][18] Maintain a gentle reflux and use cooling baths if necessary to prevent the temperature from becoming too high, which can favor side reactions.[13][16]
-
Solvent Choice: Tetrahydrofuran (B95107) (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive alkyl chlorides due to its superior ability to solvate and stabilize the Grignard reagent.[5][15][19][20] 2-Methyltetrahydrofuran (2-MeTHF) can be a good alternative and may suppress Wurtz coupling in some cases.[13][21]
-
Ensure Purity of Reagents: Use high-purity, fresh magnesium turnings and ensure the this compound is pure and dry.[4]
Q3: What is the optimal solvent for preparing the Grignard reagent from this compound?
A3: Ethereal, aprotic solvents are essential for Grignard reagent formation as they solvate the magnesium center, forming a stable complex.[4][5][15][22][23] For a less reactive alkyl chloride like this compound, anhydrous Tetrahydrofuran (THF) is generally the recommended solvent. Its higher boiling point and greater solvating power compared to diethyl ether facilitate the reaction.[15][19][20]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[1][4] 2. Passivated magnesium surface (MgO layer).[1][2] 3. Low reactivity of alkyl chloride. | 1. Rigorously dry all glassware and use anhydrous solvent.[1][4] 2. Activate magnesium using iodine, 1,2-dibromoethane, or sonication.[1][2][6][7] 3. Use THF as the solvent and consider gentle warming to start the reaction.[10][19] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction (R-R formation).[11][12][13][14] 2. Reaction with atmospheric moisture or CO₂. 3. Incomplete reaction. | 1. Add the this compound solution slowly and maintain a controlled temperature.[1][13][16] 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[24] 3. Ensure magnesium is in excess and allow sufficient reaction time. |
| Reaction Becomes Uncontrollably Exothermic | 1. Rate of addition of this compound is too fast.[1] 2. Insufficient cooling. | 1. Immediately stop the addition of the alkyl chloride and cool the reaction flask in an ice bath.[10] 2. Resume addition at a much slower rate once the reaction is under control. |
| Formation of a White Precipitate | 1. Reaction with water (forms Mg(OH)X).[5] 2. Schlenk equilibrium shift. | 1. Check for sources of moisture contamination. 2. This is a natural equilibrium; ensure the solution remains stirrable. |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
This protocol describes the chemical activation of magnesium turnings using iodine and 1,2-dibromoethane, a common and effective method for initiating Grignard reactions with less reactive alkyl halides.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1,2-dibromoethane (DBE)
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all flame- or oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware. Equip the flask with a magnetic stir bar and place it under a positive pressure of inert gas.
-
Magnesium Addition: Add the magnesium turnings to the flask.
-
Iodine Addition: Add a single small crystal of iodine.
-
Solvent Addition: Add a small amount of anhydrous THF, just enough to cover the magnesium turnings.
-
Initiation with DBE: While stirring, add a few drops (e.g., 5-10 drops) of 1,2-dibromoethane.
-
Observation: A successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a gray, cloudy suspension.[2] Gentle warming may be applied if the reaction does not start spontaneously.[10]
-
Proceed with Grignard Synthesis: Once initiation is confirmed, you can proceed with the slow addition of the this compound solution.
Protocol 2: Synthesis of 4-methylpentylmagnesium chloride
This protocol outlines a general procedure for the synthesis of the Grignard reagent from this compound.
Materials:
-
Activated magnesium turnings (from Protocol 1)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Assembled dry glassware under an inert atmosphere
Procedure:
-
Prepare Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Initial Addition: Add a small portion (~5-10%) of the this compound solution to the activated magnesium suspension.
-
Confirm Initiation: Observe for signs of a sustained exothermic reaction (e.g., gentle reflux). If the reaction does not continue, further activation or gentle warming may be necessary.
-
Slow Addition: Once the reaction is initiated and self-sustaining, add the remaining this compound solution dropwise at a rate that maintains a gentle, controllable reflux.[1] Use a cooling bath (e.g., water or ice bath) to manage the temperature as needed.
-
Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction is typically allowed to proceed for an additional 1-2 hours to ensure maximum conversion. Gentle heating to maintain reflux may be required at this stage.
-
Use of Grignard Reagent: The resulting gray-to-brown solution of 4-methylpentylmagnesium chloride is now ready for use in subsequent reactions. It is best used immediately.
Data Presentation
Table 1: Effect of Reaction Parameters on Grignard Yield and Purity
| Parameter | Condition | Effect on Grignard Yield | Effect on Wurtz Coupling | Recommendation for this compound |
| Solvent | Diethyl Ether | Moderate | Substrate Dependent | Use THF for better solvation and reactivity.[15][19] |
| Tetrahydrofuran (THF) | Generally Higher | Substrate Dependent | Recommended | |
| 2-Methyl-THF | Comparable to THF | May be reduced[13][21] | A good "green" alternative to consider. | |
| Temperature | Low (e.g., 0-10 °C) | May be slow | Minimized | Maintain controlled, gentle reflux after initiation. |
| Moderate (Reflux) | Optimal | Can Increase | Recommended | |
| High (Uncontrolled) | Decreased | Significantly Increased[13] | Avoid; use cooling to manage exotherm. | |
| Addition Rate | Fast | Decreased | Significantly Increased[1] | Avoid; leads to poor yield and safety hazards. |
| Slow (Dropwise) | Maximized | Minimized[1][13][16] | Recommended | |
| Magnesium Activation | None | Very Low / Fails | N/A | Not Recommended |
| I₂ / DBE / Heat | Significantly Increased | No direct effect | Essential for initiation [1][2][6] |
Visualizations
Caption: Troubleshooting workflow for Grignard reagent synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. adichemistry.com [adichemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. hzdr.de [hzdr.de]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 23. studysmarter.co.uk [studysmarter.co.uk]
- 24. Reddit - The heart of the internet [reddit.com]
troubleshooting failed Grignard reaction with 1-chloro-4-methylpentane
Technical Support Center: Grignard Reaction Troubleshooting
Topic: Troubleshooting Failed Grignard Reaction with 1-Chloro-4-methylpentane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for Grignard reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in initiating a Grignard reaction with an alkyl chloride like this compound?
The primary challenge is two-fold. First, alkyl chlorides are generally less reactive than the corresponding bromides and iodides.[1][2] Second, a passivating layer of magnesium oxide (MgO) typically coats the surface of the magnesium metal, preventing it from reacting with the alkyl halide.[3][4] Successful initiation requires methods to disrupt this oxide layer and expose a fresh, reactive magnesium surface.
Q2: What are the key indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs:
-
Exotherm: A noticeable increase in the temperature of the reaction mixture.
-
Visual Changes: The mixture may become cloudy, transitioning to a gray or brownish color.[4]
-
Spontaneous Reflux: The solvent may begin to boil gently without external heating.[4]
-
Disappearance of Activator: If iodine is used as an activator, its characteristic purple/brown color will fade.[4]
Q3: Why is it critical to use anhydrous (dry) conditions?
Grignard reagents are potent nucleophiles and very strong bases.[5][6] They react readily and rapidly with protic compounds, including water, alcohols, and even atmospheric moisture.[3][5] This reaction protonates the Grignard reagent, converting it into an alkane and rendering it inactive for the desired reaction. Therefore, all glassware must be scrupulously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used under an inert atmosphere (like nitrogen or argon).[4]
Q4: I'm observing a high yield of a dimeric byproduct (5,8-dimethyldecane). What is causing this?
This byproduct is the result of a Wurtz-type coupling reaction .[7][8] This side reaction occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted this compound (R-X).[8][9] This consumes both the starting material and the desired Grignard reagent.
Q5: How can I minimize the formation of the Wurtz coupling byproduct?
To suppress the formation of Wurtz coupling byproducts, several strategies can be employed:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This prevents a high local concentration of the alkyl halide.[8]
-
Temperature Control: Maintain a steady, controlled reaction temperature. The Grignard formation is exothermic, and excessive heat can accelerate the rate of the Wurtz coupling reaction.[8]
-
Efficient Stirring: Ensure the mixture is stirred efficiently to promote the reaction at the magnesium surface and quickly disperse the added alkyl halide.
Troubleshooting Guide: Failed Reaction Initiation
If the reaction fails to start, consult the following decision tree and guide.
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
Several methods can be used to activate the magnesium surface. Choose one of the following:
| Activation Method | Detailed Methodology |
| Iodine | To the flask containing dry magnesium turnings under an inert atmosphere, add a single small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes, creating a purple vapor. The color will dissipate as the iodine reacts with the magnesium surface. Allow the flask to cool completely before adding solvent.[4][10] |
| 1,2-Dibromoethane | Add the magnesium turnings and anhydrous solvent (e.g., THF) to the reaction flask under an inert atmosphere. Using a syringe, add a few drops (e.g., 2-3) of 1,2-dibromoethane. Initiation is indicated by the evolution of ethene gas bubbles. Once the bubbling subsides, the magnesium is activated.[10][11] |
| Mechanical Agitation | Before adding solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask. This physically scrapes away the oxide layer to expose fresh metal.[10][12] |
| Sonication | Place the reaction flask containing magnesium turnings and solvent in an ultrasonic bath for 15-30 minutes. The cavitation helps to clean the oxide layer from the metal surface.[3][10] |
Protocol 2: Formation of (4-methylpentyl)magnesium chloride
This protocol outlines the formation of the Grignard reagent.
Caption: Experimental workflow for Grign's reagent formation.
-
Glassware and Reagent Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven (>120°C) and cooling under an inert atmosphere.[4]
-
Reagent Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Activation: Activate the magnesium using one of the methods described in Protocol 1.
-
Initiation: Add a small portion of anhydrous solvent (e.g., THF) to cover the magnesium. Add approximately 10% of the this compound (1.0 equivalent) solution (dissolved in the remaining anhydrous THF). Stir and watch for signs of initiation. Gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle, controllable reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, continue stirring the resulting cloudy gray/brown mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The Grignard reagent is now ready for use.
Quantitative Data Summary
The choice of solvent can significantly impact the success of a Grignard reaction, especially with less reactive chlorides.
| Solvent | Key Properties & Considerations | Typical Yields (Alkyl Chlorides) |
| Tetrahydrofuran (THF) | Higher solvating power and boiling point (66°C) than diethyl ether. Generally the preferred solvent for less reactive halides like chlorides.[13] | Good to Excellent |
| Diethyl Ether (Et₂O) | Lower boiling point (35°C) makes it easier to observe initiation via spontaneous reflux. May be less effective for sluggish reactions. Can sometimes reduce Wurtz coupling compared to THF for certain substrates.[8] | Fair to Good |
| 2-Methyl-THF (2-MeTHF) | Higher boiling point (80°C) and can sometimes suppress Wurtz coupling side reactions more effectively than THF.[8] | Good to Excellent |
| Cyclopentyl Methyl Ether (CPME) | A greener solvent alternative with a high boiling point (106°C). May require specific activators like DIBAH for efficient Grignard formation with chlorides.[2] | Variable, often requires co-solvents |
Reaction and Side Reaction Pathways
Grignard Reaction Mechanism
The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group. A subsequent acid workup protonates the resulting alkoxide to yield an alcohol.[6][14]
Caption: Signaling pathway for the Grignard reaction with a ketone.
Wurtz Coupling Side Reaction
This side reaction competes with the formation of the Grignard reagent, reducing the overall yield.[7]
Caption: Pathway of the undesirable Wurtz coupling side reaction.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. d-nb.info [d-nb.info]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Grignard_reaction [chemeurope.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. homework.study.com [homework.study.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Nucleophilic Substitution of 1-chloro-4-methylpentane
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the nucleophilic substitution of 1-chloro-4-methylpentane. For researchers, scientists, and drug development professionals, understanding and controlling these side reactions is crucial for achieving desired product yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the nucleophilic substitution of this compound?
The main side reaction is elimination, specifically the bimolecular elimination (E2) reaction.[1][2][3] this compound is a primary alkyl halide, which strongly favors the SN2 substitution pathway.[1][3][4] However, under certain conditions, the E2 reaction can compete with the SN2 reaction, leading to the formation of an alkene byproduct, 4-methyl-1-pentene.
Q2: What factors promote the E2 elimination side reaction?
Several factors can increase the likelihood of the E2 elimination reaction:
-
Strong and Sterically Hindered Bases: The use of strong, bulky bases is the most significant factor that favors E2 elimination over SN2 substitution.[1][3] Examples of such bases include potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene).[1]
-
High Temperatures: Increasing the reaction temperature generally favors elimination reactions over substitution reactions.
-
Solvent Choice: While polar aprotic solvents like DMSO, DMF, and acetone (B3395972) favor SN2 reactions, the choice of a protic solvent might slightly increase the proportion of the elimination product.[2]
Q3: How can I minimize the formation of the elimination byproduct?
To favor the desired SN2 substitution product and minimize the E2 byproduct, consider the following strategies:
-
Choice of Nucleophile/Base: Use a good nucleophile that is a weak base.[2] For instance, halides (I-, Br-), cyanide (CN-), azide (B81097) (N3-), and thiolates (RS-) are excellent nucleophiles for SN2 reactions and are less likely to act as strong bases.[2] If a strong base is required, use one that is not sterically hindered, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), although even with these, some elimination may occur, especially at higher temperatures.[2]
-
Reaction Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the elimination pathway.
-
Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetone to enhance the rate of the SN2 reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and a significant amount of an alkene byproduct. | The reaction conditions are favoring the E2 elimination pathway. This is likely due to the use of a strong, sterically hindered base or elevated temperatures. | 1. Switch to a less basic, but still effective, nucleophile. Good nucleophiles that are weak bases are ideal for SN2 reactions on primary alkyl halides.[2] 2. If a strong base is necessary, use a non-bulky one (e.g., NaOH, NaOEt).[2] 3. Lower the reaction temperature. |
| Reaction is slow, and upon heating, the proportion of the elimination product increases. | The nucleophile may be too weak, or the solvent may not be optimal. Heating to increase the rate also unfortunately favors elimination. | 1. Ensure you are using a sufficiently potent nucleophile for the desired transformation. 2. Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to accelerate the SN2 reaction rate without needing to increase the temperature significantly.[2] |
| Formation of unexpected rearrangement products. | While less common for primary alkyl halides in SN2/E2 conditions, carbocation rearrangements can occur if SN1/E1 pathways are accessible. This would imply conditions that favor carbocation formation, such as a very poor nucleophile and a polar protic solvent. | 1. Confirm that your starting material is indeed this compound and has not isomerized. 2. Ensure your reaction conditions (strong nucleophile/base) strongly favor bimolecular pathways (SN2/E2) over unimolecular ones (SN1/E1).[5] |
Data Presentation
The following table summarizes the expected major product in the reaction of this compound based on the type of nucleophile/base used.
| Nucleophile/Base Type | Examples | Expected Major Product | Competing Reaction |
| Good Nucleophile, Weak Base | I⁻, Br⁻, CN⁻, N₃⁻, RS⁻ | Substitution (SN2) | Minimal Elimination |
| Strong, Non-bulky Base | HO⁻, EtO⁻, MeO⁻ | Substitution (SN2) | Elimination (E2) |
| Strong, Bulky Base | t-BuO⁻, DBU, DBN | Elimination (E2) | Substitution (SN2) |
Experimental Protocols
A detailed experimental protocol for a specific nucleophilic substitution on this compound would be highly dependent on the chosen nucleophile. However, a general procedure to favor the SN2 product would involve:
-
Solvent Selection: Choose a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reactant Addition: Dissolve the this compound in the chosen solvent. Add the selected nucleophile (e.g., sodium cyanide) to the solution. If the nucleophile is also the salt of a strong base, cooling the reaction mixture before addition may be necessary.
-
Temperature Control: Maintain the reaction at a controlled, and generally low, temperature. Room temperature is often a good starting point for SN2 reactions with good nucleophiles.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove the solvent and any inorganic byproducts. The crude product can then be purified by a suitable method, such as distillation or column chromatography, to isolate the desired substitution product from any unreacted starting material and elimination byproduct.
Visualization of Competing Pathways
The following diagram illustrates the competition between the SN2 and E2 pathways for the reaction of this compound with a nucleophile/base (Nu⁻/B⁻).
Caption: Competing SN2 and E2 pathways for this compound.
References
Technical Support Center: Grignard Synthesis of (4-methylpentyl)magnesium chloride
This technical support guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of the Wurtz coupling byproduct (2,7-dimethyloctane) during the Grignard synthesis with 1-chloro-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of my Grignard synthesis?
A1: The Wurtz coupling is a side reaction where two molecules of your starting material, this compound, react with each other to form a homocoupled dimer, 2,7-dimethyloctane. This occurs when a newly formed Grignard reagent molecule ((4-methylpentyl)magnesium chloride) reacts with a molecule of unreacted this compound.[1][2] This side reaction consumes your starting material and desired Grignard reagent, leading to a lower yield of your target product and complicating purification.[1]
Q2: I am observing a significant amount of a high-boiling point impurity in my crude product. Could this be the Wurtz coupling product?
A2: It is highly likely. The Wurtz coupling product, 2,7-dimethyloctane, will have a significantly higher boiling point than your starting this compound. If you are observing a high-boiling point byproduct, it is a strong indicator that Wurtz coupling is a significant competing reaction in your synthesis.[3]
Q3: What are the primary causes of excessive Wurtz coupling in my reaction?
A3: Several factors can promote the Wurtz coupling reaction:
-
High local concentration of this compound: Rapid addition of the alkyl halide can lead to localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the alkyl halide instead of with the magnesium surface.[1]
-
Elevated reaction temperature: The Grignard formation is exothermic, and poor temperature control can create hotspots. Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][4]
-
Insufficient magnesium surface area: A limited or passivated magnesium surface can slow down the formation of the Grignard reagent, leaving more unreacted this compound available for the Wurtz side reaction.[1][5]
-
Solvent choice: While ethereal solvents are necessary, some can be more prone to promoting Wurtz coupling for certain substrates.[1]
Q4: Can the purity of my magnesium turnings affect the extent of Wurtz coupling?
A4: Absolutely. The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can hinder the initiation of the Grignard reaction.[5][6] This delay can lead to an accumulation of this compound, which, upon eventual reaction initiation, can cause a rapid exotherm and promote Wurtz coupling.[6] Using fresh, high-purity, and oxide-free magnesium is crucial.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a high-boiling point byproduct | Excessive Wurtz coupling | 1. Slow down the addition of this compound. A slow, dropwise addition maintains a low concentration of the alkyl halide.[1] 2. Maintain a low reaction temperature. Use an ice bath to keep the reaction temperature between 0-10°C.[1] 3. Ensure a high surface area of magnesium. Use a sufficient excess of fresh magnesium turnings and stir vigorously.[1][6] 4. Consider an alternative solvent. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF in some cases.[1][6] |
| Reaction fails to initiate or is very sluggish | Inactive magnesium surface | 1. Activate the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the alkyl halide.[1][3] 2. Mechanically activate the magnesium. Gently crush the magnesium turnings with a glass rod in the flask (under inert atmosphere) to expose a fresh surface.[3] |
| Reaction becomes too vigorous and difficult to control | Rapid initiation after a delay, leading to a temperature spike | 1. Improve magnesium activation. Ensure the magnesium is activated before adding the bulk of the alkyl halide. 2. Cool the reaction mixture. Have an ice bath ready to immediately cool the reaction if it becomes too exothermic.[4] 3. Reduce the initial addition rate. Add only a small portion of the this compound to confirm initiation before proceeding with the slow, dropwise addition. |
Quantitative Data on Solvent Effects
| Solvent | Yield of Grignard Product (%) | Comments |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling observed.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | Often superior in suppressing Wurtz coupling byproducts.[1][6] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
Experimental Protocol to Minimize Wurtz Coupling
This protocol is designed for the preparation of (4-methylpentyl)magnesium chloride with minimal formation of 2,7-dimethyloctane.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (one small crystal)
-
Anhydrous reaction setup (flame-dried glassware, inert atmosphere)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add the crystal of iodine and gently warm the flask under a slow stream of inert gas until the purple color of the iodine disappears. This indicates the activation of the magnesium surface.[1][3] Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of the anhydrous solvent to the flask to cover the magnesium. Dissolve the this compound in the remaining anhydrous solvent and add it to the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, grayish suspension.
-
Slow Addition: Once the reaction has started, begin the dropwise addition of the remaining this compound solution from the dropping funnel over a period of at least 40-60 minutes.[1]
-
Temperature Control: Maintain the reaction temperature below 10°C throughout the addition using an ice bath to control the exotherm.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete reaction. The resulting gray suspension is your Grignard reagent.
Visualizations
Caption: Competing reaction pathways in Grignard synthesis.
Caption: Troubleshooting workflow for excessive Wurtz coupling.
References
Technical Support Center: Optimizing SN2 Displacement of 1-Chloro-4-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the SN2 displacement of 1-chloro-4-methylpentane. Our aim is to help you improve reaction times and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SN2 reaction with this compound is proceeding very slowly. What are the most likely causes and how can I increase the reaction rate?
A1: Several factors can contribute to a slow SN2 reaction. Here are the key areas to investigate:
-
Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[1][2] Weak nucleophiles will react sluggishly. Consider switching to a stronger, negatively charged nucleophile.
-
Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and more reactive.[3][4] If you are using a polar protic solvent (like water or ethanol), it is likely solvating your nucleophile and reducing its effectiveness.[5][6]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more kinetic energy to the molecules.[1] However, be cautious, as excessively high temperatures can favor the competing E2 elimination reaction.[7]
-
Leaving Group Ability: While chloride is a reasonable leaving group, it is not the best. For faster reactions, you could consider converting the starting material to an alkyl iodide or a tosylate, which are better leaving groups.[2]
Q2: I am observing the formation of an alkene byproduct. What is causing this and how can I minimize it?
A2: The formation of an alkene is indicative of a competing E2 elimination reaction. This is more likely to occur under the following conditions:
-
Strong, Bulky Base: If your nucleophile is also a strong, sterically hindered base (e.g., tert-butoxide), it may preferentially act as a base, abstracting a proton and leading to elimination.
-
High Temperature: As mentioned, higher temperatures favor elimination reactions over substitution reactions.[7] Try running your reaction at a lower temperature, even if it proceeds more slowly.
-
Substrate Structure: While this compound is a primary alkyl halide and favors SN2, branching at the beta-carbon can slightly increase the likelihood of elimination.[8]
To minimize alkene formation, use a strong, non-bulky nucleophile and maintain the lowest feasible reaction temperature.
Q3: Which solvent should I choose for the SN2 displacement of this compound?
A3: For SN2 reactions, polar aprotic solvents are highly recommended.[1][9] These solvents can dissolve ionic nucleophiles but do not hydrogen bond with the nucleophile, thus not hindering its reactivity.[5] Excellent choices include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)[10]
Avoid polar protic solvents like water, methanol, and ethanol, as they will solvate the nucleophile and slow down the reaction.[3][6]
Q4: How does the choice of nucleophile impact the reaction time?
A4: The nucleophile is a critical factor in determining the rate of an SN2 reaction.[2][11] Strong nucleophiles lead to faster reactions.[1] Key characteristics of strong nucleophiles include:
-
Negative Charge: Anionic nucleophiles (e.g., I⁻, CN⁻, RS⁻) are generally stronger than their neutral counterparts (e.g., H₂O, ROH).[9]
-
Polarizability: Larger atoms are more polarizable and are often better nucleophiles (e.g., I⁻ > Br⁻ > Cl⁻).
For a significant improvement in reaction time, consider using a highly nucleophilic species.
Data Presentation: Enhancing Reaction Rates
The following table summarizes the qualitative effects of different experimental parameters on the reaction rate of an SN2 displacement of a primary alkyl halide like this compound.
| Parameter | Condition for Slow Reaction | Condition for Fast Reaction | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, N₃⁻, RS⁻) | Stronger nucleophiles are more reactive and attack the electrophilic carbon more readily.[2] |
| Solvent | Polar Protic (e.g., Water, Ethanol) | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Polar aprotic solvents do not solvate the nucleophile, increasing its reactivity.[4][5] |
| Leaving Group | Poor (e.g., F⁻, OH⁻) | Good (e.g., I⁻, Br⁻, OTs⁻) | Better leaving groups are more stable as anions and depart more easily.[2] |
| Temperature | Low | Moderate to High | Increased temperature provides more kinetic energy, but excessive heat can favor E2 elimination.[1][7] |
| Substrate | Sterically Hindered (Tertiary) | Unhindered (Primary) | This compound is a primary halide, which is ideal for SN2 due to minimal steric hindrance.[5] |
Experimental Protocols
General Protocol for SN2 Displacement of this compound with Sodium Iodide
This protocol describes a typical procedure for the Finkelstein reaction, a classic SN2 displacement.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable volume of dry acetone.
-
In a separate flask, prepare a solution of sodium iodide (1.5 equivalents) in dry acetone. Note: Sodium iodide is soluble in acetone, while sodium chloride is not.
-
-
Reaction Setup:
-
Combine the two solutions in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Protect the reaction from atmospheric moisture using a drying tube.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or gently heat to reflux (acetone boiling point: 56°C) to increase the rate. The formation of a white precipitate (NaCl) indicates that the reaction is proceeding.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Mandatory Visualizations
Troubleshooting Workflow for a Slow SN2 Reaction
Caption: A flowchart for troubleshooting slow SN2 reaction rates.
References
- 1. What factors affect the SN2 reaction rate? - askIITians [askiitians.com]
- 2. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 3. brainkart.com [brainkart.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ocw.uci.edu [ocw.uci.edu]
Technical Support Center: Purification of 1-Chloro-4-methylpentane Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-chloro-4-methylpentane. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: When this compound is synthesized via free-radical chlorination of 4-methylpentane (isohexane), the primary impurities are other monochlorinated isomers. Due to the non-selective nature of this reaction, a mixture of products is typically formed. The most common isomeric impurities include:
Unreacted starting material (4-methylpentane) and dichlorinated byproducts may also be present.
Q2: Which purification method is most suitable for separating this compound from its isomers?
A2: Fractional distillation is the most effective method for separating this compound from its isomeric impurities on a preparative scale. The boiling points of the isomers are relatively close, necessitating a distillation column with high efficiency (i.e., a high number of theoretical plates) to achieve good separation. For smaller-scale purifications or for removing highly polar impurities, column chromatography can also be employed.
Q3: My GC analysis shows multiple peaks close to my product peak. How can I identify them?
A3: The closely eluting peaks are likely the isomeric byproducts. To confirm their identity, you can compare the retention times with commercially available standards of the suspected isomers. Alternatively, GC-MS (Gas Chromatography-Mass Spectrometry) can be used to identify the compounds based on their mass fragmentation patterns. The boiling points of the isomers also provide a clue, as lower-boiling isomers will generally have shorter retention times on non-polar GC columns.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of isomers, resulting in a mixed distillate.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase the length of the distillation column: A longer column provides more surface area for vapor-liquid equilibria to occur, increasing the number of theoretical plates and improving separation.
-
Use a more efficient column packing: Switch from a simple Vigreux column to a packed column (e.g., with Raschig rings or metal sponges) to significantly increase the surface area and separation efficiency.
-
Control the distillation rate: A slow and steady distillation rate allows for proper equilibrium to be established within the column. A typical rate is 1-2 drops of distillate per second.
-
Insulate the column: Wrapping the column with glass wool or aluminum foil minimizes heat loss and helps maintain the temperature gradient necessary for efficient fractionation.
-
Problem 2: The distillation is very slow, or the vapor is not reaching the condenser.
-
Possible Cause 1: Insufficient heating.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.
-
Possible Cause 2: Heat loss from the column.
-
Solution: Insulate the distillation column and head to prevent premature condensation of the vapor.
-
Possible Cause 3: A leak in the system.
-
Solution: Check all joints and connections for leaks. Ensure that the glassware is properly sealed.
Column Chromatography
Problem 1: Co-elution of the desired product with a closely-related impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the eluent polarity: Since alkyl halides are relatively non-polar, a non-polar solvent system is required. A mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or diethyl ether is a good starting point. Use thin-layer chromatography (TLC) to screen different solvent ratios to find the optimal system that provides the best separation between your product and the impurity.
-
Use a longer column: A longer column increases the interaction time between the compounds and the stationary phase, which can improve separation.
-
Employ a gradient elution: Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding small amounts of a more polar solvent. This can help to first elute the less polar impurities, followed by the desired product, and finally the more polar impurities.
-
Problem 2: The product is running too fast (high Rf) or is stuck on the column (low Rf).
-
Possible Cause: The polarity of the eluent is too high or too low.
-
Solution:
-
If the Rf is too high: Decrease the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate (B1210297) mixture, try a 19:1 or even 100% hexane.
-
If the Rf is too low: Increase the polarity of the mobile phase. Gradually increase the proportion of the more polar solvent in your eluent mixture.
-
Data Presentation
Table 1: Boiling Points of this compound and Its Common Isomeric Impurities.
| Compound | Structure | Boiling Point (°C) |
| This compound | CH₃CH(CH₃)CH₂CH₂CH₂Cl | 125 |
| 1-Chloro-2-methylpentane | CH₃CH₂CH₂CH(CH₃)CH₂Cl | 120-128[1][2][3] |
| 2-Chloro-4-methylpentane | CH₃CH(CH₃)CH₂CHClCH₃ | 113-118[4][5][6] |
| 2-Chloro-2-methylpentane | CH₃CH₂CH₂C(Cl)(CH₃)₂ | 111-114.4[7][8][9][10][11] |
| 3-Chloro-2-methylpentane | CH₃CH₂CH(Cl)CH(CH₃)₂ | 118[12] |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture begins to boil, the vapor will rise into the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with the vapor front moving slowly up the column.
-
Equilibration: Allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. The first fraction will likely be enriched in lower-boiling impurities. The temperature should stabilize at the boiling point of the desired product during the collection of the main fraction.
-
Analysis: Analyze the collected fractions by gas chromatography (GC) to determine their purity. Combine the fractions that contain the pure this compound.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column with a stopcock at the bottom, ensuring there are no air bubbles in the packed bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Fraction Collection: Collect the eluent in small, separate fractions.
-
TLC Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Gradient Elution (if necessary): If the product does not elute with the initial solvent, gradually increase the polarity of the mobile phase by adding a small percentage of a slightly more polar solvent (e.g., diethyl ether or dichloromethane).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting poor separation in fractional distillation.
References
- 1. 1-Chloro-2-methylpentane 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. 1-chloro-2-methylpentane [stenutz.eu]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-chloro-4-methylpentane [stenutz.eu]
- 6. echemi.com [echemi.com]
- 7. 2-chloro-2-methylpentane | CAS#:4325-48-8 | Chemsrc [chemsrc.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-chloro-2-methylpentane [stenutz.eu]
- 10. 2-CHLORO-2-METHYLPENTANE CAS#: 4325-48-8 [m.chemicalbook.com]
- 11. 2-CHLORO-2-METHYLPENTANE | 4325-48-8 [chemicalbook.com]
- 12. 3-chloro-2-methylpentane [stenutz.eu]
Technical Support Center: Managing Exothermic Reactions with 1-Chloro-4-methylpentane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in exothermic reactions involving 1-chloro-4-methylpentane. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems, their potential causes, and step-by-step solutions to mitigate issues during exothermic reactions with this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Q: My reaction temperature is rising much faster than expected, and the cooling system can't keep up. What should I do?
-
A: An uncontrolled temperature increase is a sign of a potential thermal runaway, a hazardous situation requiring immediate action.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.[1]
-
Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or using a colder cooling medium.[1]
-
Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a pre-determined, cold, inert solvent to dilute and cool the reaction mixture.[1]
-
Alert Personnel: Inform everyone in the immediate vicinity and follow emergency shutdown and evacuation procedures if the situation is not brought under control.[1]
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: Thoroughly analyze all reaction parameters, including reagent concentrations, addition rates, and initial temperature.
-
Calorimetric Studies: Conduct reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure the cooling capacity is sufficient.
-
Scale-up Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases. What is manageable at a lab scale may become a runaway reaction at a larger scale.
-
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
-
Q: My Grignard reaction with this compound didn't start for a long time, and then the temperature suddenly spiked. What happened and how can I prevent this?
-
A: This is a common issue with Grignard reactions. The delay in initiation is often due to a passivating oxide layer on the magnesium surface or the presence of trace amounts of water. Once the reaction initiates, the accumulated unreacted alkyl halide reacts rapidly, causing a strong exotherm.
Prevention Strategies:
-
Magnesium Activation: Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Even trace moisture can inhibit the reaction and quench the Grignard reagent.[2]
-
Controlled Initiation: Add a small portion of the this compound solution and gently warm the mixture to initiate the reaction. A visible sign of initiation is often the disappearance of the iodine color and the appearance of cloudiness or bubbling.
-
Slow and Controlled Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux, allowing the cooling system to manage the heat generated.
-
Issue 3: Localized Hotspots and Inconsistent Temperature Readings
-
Q: I'm observing temperature fluctuations in different parts of my reactor. Why is this happening and how can I ensure uniform temperature?
-
A: Localized hotspots are often a result of poor mixing and can lead to side reactions or a runaway reaction.
Solutions:
-
Improve Agitation: Increase the stirring speed to improve the bulk mixing of the reactants. For larger reactors, consider the impeller design; a pitched-blade turbine or hydrofoil impeller can promote better axial flow and temperature distribution.[1]
-
Optimize Reagent Addition: Introduce the this compound subsurface, near the impeller, to ensure it disperses quickly and reacts in the bulk of the solution rather than creating a concentrated, hot layer.[1]
-
Use of Baffles: Ensure the reactor is properly baffled to prevent the formation of a vortex and to promote turbulent mixing, which is crucial for effective heat transfer.[1]
-
Multiple Temperature Probes: For larger scale reactions, use multiple thermocouples to monitor the temperature at different locations within the reactor to ensure uniformity.[3]
-
Frequently Asked Questions (FAQs)
General Temperature Control
-
Q1: What are the most common methods for controlling temperature in exothermic reactions?
-
A1: Common methods include using cooling jackets, external heat exchangers, or internal cooling coils.[4] The choice depends on the scale of the reaction and the amount of heat that needs to be removed. For laboratory-scale reactions, an ice bath or a cryostat is often used.
-
Q2: How can I estimate the amount of heat my reaction will generate?
-
A2: The most accurate way is through reaction calorimetry.[4] This technique measures the heat flow during a reaction and provides crucial data for safe scale-up. If calorimetry is not available, you can find literature values for the enthalpy of similar reactions. For primary alkyl chlorides undergoing Grignard formation, the heat of reaction is typically in the range of -250 to -350 kJ/mol.
-
Q3: What is the importance of the solvent in managing reaction exotherms?
-
A3: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, the boiling point of the solvent can act as a natural temperature control, as the heat of vaporization will consume a significant amount of energy (reflux cooling). For Grignard reactions, solvents like diethyl ether or THF are essential as they also stabilize the Grignard reagent.[5]
Reactions with this compound
-
Q4: Are there specific safety concerns for exothermic reactions with this compound?
-
A4: this compound is a primary alkyl halide. Its reactions, such as Grignard formation or Friedel-Crafts alkylation, are known to be exothermic.[6][7] Due to its relatively low boiling point (around 144-145 °C), there is a risk of generating significant vapor pressure if the temperature is not controlled, which could lead to over-pressurization of the reactor.
-
Q5: How does the choice of nucleophile or other reactants affect the exothermicity when reacting with this compound?
-
A5: The nature of the other reactants significantly impacts the reaction's exothermicity. Highly reactive nucleophiles or reagents will lead to a faster reaction rate and, consequently, a higher rate of heat generation. The concentration of the reactants also plays a key role; higher concentrations will result in a more significant exotherm.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol |
| Boiling Point | ~144-145 °C |
| Density | ~0.87 g/cm³ |
| Flash Point | ~35 °C |
Note: These values are approximate and may vary slightly depending on the source.
Table 2: Estimated Enthalpy of Reaction for Common Exothermic Reactions of Primary Alkyl Chlorides
| Reaction Type | Reagents | Estimated ΔH (kJ/mol) | Notes |
| Grignard Formation | Mg in Ether/THF | -250 to -350 | Highly exothermic; initiation can be delayed. |
| Friedel-Crafts Alkylation | Benzene, AlCl₃ | -50 to -150 | Can have significant activation energy. |
| Nucleophilic Substitution (SN2) | Strong Nucleophile (e.g., CN⁻, I⁻) | Varies | Generally less exothermic than Grignard formation. |
Disclaimer: These are estimated values for primary alkyl chlorides and should be used for preliminary assessment only. For accurate and safe process design, experimental determination of the heat of reaction for the specific system is highly recommended.
Experimental Protocols
Protocol 1: Temperature Monitoring of a Grignard Reaction with this compound
Objective: To safely prepare a Grignard reagent from this compound while carefully monitoring and controlling the reaction temperature.
Materials:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Thermocouple or thermometer
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Cooling bath (ice-water or cryostat)
Procedure:
-
Apparatus Setup: Assemble the dry glassware as shown in the workflow diagram below. Ensure all connections are secure.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask until violet vapors of iodine are observed, then allow it to cool.
-
Initial Setup: Add enough anhydrous solvent to cover the magnesium. Place the thermocouple through one of the necks, ensuring the tip is submerged in the solvent but not touching the flask walls.
-
Initiation: Add a small amount (5-10%) of the this compound solution in anhydrous solvent to the dropping funnel and add it to the magnesium suspension. Observe for signs of reaction initiation (e.g., bubbling, color change, slight temperature increase). Gentle warming may be necessary.
-
Controlled Addition: Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution. Maintain a steady addition rate that allows the cooling bath to keep the internal temperature at a gentle reflux.
-
Monitoring: Continuously monitor the temperature throughout the addition. If the temperature rises too quickly, slow down or stop the addition until it stabilizes.
-
Completion: After the addition is complete, continue to stir the reaction mixture and monitor the temperature until it returns to the bath temperature, indicating the reaction has subsided.
Mandatory Visualization
Caption: Workflow for a temperature-controlled Grignard reaction.
Caption: Logic diagram for exothermic reaction temperature control.
References
effect of steric hindrance in reactions of 1-chloro-4-methylpentane
Technical Support Center: Reactions of 1-chloro-4-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The guides focus on the impact of steric hindrance on common substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the SN2 reaction of this compound slower than that of other primary alkyl halides like 1-chlorobutane?
A1: The reduced reactivity of this compound in SN2 reactions is due to steric hindrance. Although it is a primary alkyl halide, the bulky isobutyl group near the reaction center shields the electrophilic carbon.[1][2] This steric bulk impedes the required backside attack of the nucleophile, slowing down the reaction rate compared to less hindered primary alkyl halides.[1][3]
Q2: What are the main competing reactions when this compound is treated with a nucleophile/base?
A2: The primary competing reactions are the bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[4][5] The predominant pathway is determined by factors such as the strength and steric bulk of the nucleophile/base, the solvent, and the temperature.[6][7]
Q3: How can I favor the SN2 substitution product over the E2 elimination product?
A3: To favor the SN2 pathway, use a strong, but weakly basic nucleophile.[8][9] Good examples include iodide (I⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻). Additionally, using a polar aprotic solvent, such as acetone (B3395972) or DMSO, will enhance the rate of the SN2 reaction.[10][11] Lower reaction temperatures generally favor substitution over elimination.
Q4: How can I favor the E2 elimination product?
A4: To favor the E2 pathway, a strong, sterically hindered base should be used.[12] Bulky bases like potassium tert-butoxide (t-BuOK) are particularly effective at promoting elimination over substitution.[13][14] E2 reactions are also generally favored by higher temperatures.
Troubleshooting Guides
Problem 1: My E2 reaction is producing a mixture of alkenes. How do I control the regioselectivity?
Solution: The formation of different alkene isomers (regioselectivity) in an E2 reaction is controlled by the steric bulk of the base used.
-
To obtain the Zaitsev (more substituted) product: Use a strong, non-bulky base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). These smaller bases can more easily access the more sterically hindered β-hydrogen, leading to the thermodynamically more stable, more substituted alkene.[15]
-
To obtain the Hofmann (less substituted) product: Use a strong, bulky base such as potassium tert-butoxide (t-BuOK).[14][15] The steric hindrance of the base makes it difficult to remove the internal β-hydrogen, so it preferentially abstracts the more accessible terminal β-hydrogen, leading to the less substituted alkene.[15]
Problem 2: The reaction is proceeding very slowly or not at all, even with a strong nucleophile.
Solution: Several factors could be contributing to a slow reaction rate:
-
Steric Hindrance: As mentioned in the FAQs, the inherent steric bulk of this compound slows SN2 reactions.[1]
-
Nucleophile/Base Strength: Ensure your nucleophile or base is sufficiently strong and has not degraded. Negatively charged nucleophiles/bases are generally stronger.[7]
-
Solvent Choice: The choice of solvent is critical. For SN2 reactions, a polar aprotic solvent (e.g., DMSO, DMF, acetone) is preferred as it solvates the cation but not the nucleophile, increasing its reactivity.[10][16] For E2 reactions, the choice can be more flexible, but the solvent should be able to dissolve the reactants.
-
Temperature: While higher temperatures can increase reaction rates, they also tend to favor the competing E2 elimination pathway. A moderate increase in temperature may be necessary to achieve a reasonable rate for SN2.
Reaction Pathway Visualization
The following diagram illustrates the factors influencing the competition between SN2 and E2 pathways for this compound.
Caption: Competing SN2 and E2 pathways for this compound.
Data Presentation: Product Distribution
The choice of base significantly impacts the ratio of substitution to elimination products, as well as the regioselectivity of elimination.
| Reactant | Base/Solvent | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| This compound | Sodium Ethoxide (NaOEt) in Ethanol | 4-methyl-1-pentene (B8377) | 1-ethoxy-4-methylpentane | E2 / SN2 |
| This compound | Potassium tert-butoxide (t-BuOK) in tert-Butanol (B103910) | 4-methyl-1-pentene | 1-(tert-butoxy)-4-methylpentane | E2 (Hofmann) |
| This compound | Sodium Iodide (NaI) in Acetone | 1-iodo-4-methylpentane (B7976347) | - | SN2 |
Note: Product ratios can be influenced by reaction temperature and concentration. The data presented are general outcomes.
Experimental Protocols
1. Protocol for SN2 Reaction: Synthesis of 1-iodo-4-methylpentane
-
Objective: To synthesize 1-iodo-4-methylpentane from this compound via an SN2 reaction (Finkelstein reaction).
-
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone (approximately 1.5 molar equivalents relative to the alkyl halide).
-
Add this compound (1.0 equivalent) to the solution.
-
Attach the reflux condenser and heat the mixture to reflux with stirring. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
-
Monitor the reaction progress using TLC or GC analysis.
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure (rotary evaporation).
-
The remaining residue can be purified by distillation to yield 1-iodo-4-methylpentane.
-
2. Protocol for E2 Reaction: Synthesis of 4-methyl-1-pentene
-
Objective: To synthesize 4-methyl-1-pentene from this compound via an E2 reaction using a bulky base.
-
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol, anhydrous
-
Round-bottom flask with distillation head
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a dry round-bottom flask, add potassium tert-butoxide (1.2 equivalents).
-
Add anhydrous tert-butanol to dissolve the base.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Attach a distillation apparatus to the flask.
-
Gently heat the reaction mixture. The product, 4-methyl-1-pentene, has a low boiling point (54 °C) and will distill out of the reaction mixture as it is formed.
-
Collect the distillate in a cooled receiving flask.
-
The collected product can be washed with water to remove any co-distilled tert-butanol and then dried over a suitable drying agent (e.g., anhydrous MgSO₄).
-
Characterize the final product using NMR or GC-MS.
-
Experimental Workflow Diagram
Caption: General experimental workflows for SN2 and E2 reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Alkylation with 1-chloro-4-methylpentane
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation in Friedel-Crafts alkylation using 1-chloro-4-methylpentane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts alkylation with this compound is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in this reaction is typically traced back to catalyst deactivation or issues with the reaction conditions. The most common culprits are:
-
Catalyst Deactivation by Moisture: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.
-
Insufficient Catalyst Activity: If using a solid acid catalyst like a zeolite, the acid sites may be blocked or insufficient in strength to activate the primary alkyl halide effectively.
-
Complexation with Basic Substituents: If your aromatic substrate contains basic groups like amines (-NH₂) or alcohols (-OH), they can form complexes with the Lewis acid catalyst, rendering it inactive.
Q2: I am using a zeolite catalyst and observing a rapid decline in its activity. What could be the reason?
A2: Zeolite catalysts are prone to deactivation, especially in alkylation reactions. The primary causes for their deactivation include:
-
Coke Formation: At elevated temperatures, side reactions can lead to the formation of high-molecular-weight, carbonaceous deposits (coke) on the catalyst surface and within its pores. This blocks the active sites and hinders access of reactants.
-
Pore Blockage: The formation of poly-alkylated products or other bulky molecules can block the micropores of the zeolite, preventing the diffusion of reactants to the active sites.
-
Dealuminatiion: In the presence of steam at high temperatures, the aluminum can be removed from the zeolite framework, leading to a loss of acid sites and catalytic activity.
Issue 2: Formation of Unexpected Products
Q3: I am observing the formation of an isomeric product instead of the expected straight-chain alkylated product. Why is this happening?
A3: This is a classic issue in Friedel-Crafts alkylation with primary alkyl halides like this compound and is due to carbocation rearrangement . The reaction proceeds through a carbocation intermediate. The initially formed primary carbocation is unstable and will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it reacts with the aromatic ring.
For this compound, the initial primary carbocation can undergo a 1,2-hydride shift to form a more stable secondary carbocation, which then alkylates the aromatic ring, leading to an isomeric product. At higher temperatures, the proportion of the rearranged product can increase.
Q4: How can I minimize or prevent carbocation rearrangement?
A4: While completely preventing rearrangement can be challenging, you can influence the product distribution:
-
Lower Reaction Temperature: Conducting the reaction at very low temperatures can sometimes minimize the extent of carbocation rearrangement.
-
Choice of Catalyst: Using a less active, bulkier catalyst may favor the formation of the kinetic, non-rearranged product.
-
Alternative Synthetic Route: The most reliable method to obtain the straight-chain product is to perform a Friedel-Crafts acylation followed by a reduction of the ketone. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group.
Issue 3: Polyalkylation
Q5: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for mono-alkylation?
A5: Polyalkylation occurs because the alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material. To favor mono-alkylation:
-
Use a Large Excess of the Aromatic Substrate: By using the aromatic compound in large excess, the probability of the electrophile encountering an unreacted aromatic molecule is much higher than it encountering a mono-alkylated product.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize subsequent alkylation reactions.
-
Catalyst Choice: Some solid acid catalysts with specific pore structures can offer shape selectivity that favors the formation of the mono-alkylated product.
Quantitative Data Summary
The following tables summarize key quantitative data related to catalyst deactivation and reaction parameters.
Table 1: Effect of Temperature on Isomer Distribution in Friedel-Crafts Alkylation of Methylbenzene
| Reaction Temperature (°C) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Note: Data for the alkylation of methylbenzene, illustrating the general trend of temperature influencing isomer distribution due to rearrangements. Specific data for this compound may vary but is expected to follow a similar trend.[1]
Table 2: General Parameters for Zeolite Catalyst Regeneration
| Parameter | Typical Range | Notes |
| Regeneration Gas | Air, O₂/N₂ mixture, Steam | The choice of gas depends on the nature of the coke and the catalyst's stability. |
| Temperature | 300 - 550 °C | Higher temperatures can damage the zeolite structure. A gradual temperature ramp is often employed. |
| Duration | 1 - 6 hours | Dependent on the amount of coke to be removed. |
Note: These are general guidelines. The optimal regeneration conditions should be determined experimentally for the specific zeolite and reaction system.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation with this compound using AlCl₃
Materials:
-
Anhydrous aromatic substrate (e.g., benzene, toluene)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Ice-water bath
-
Drying tube (e.g., with CaCl₂)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Catalyst Suspension: To the flask, add the anhydrous aromatic substrate and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ to the stirred mixture.
-
Alkyl Halide Addition: Add this compound to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature or let it slowly warm to room temperature, monitoring the progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice and dilute acid (e.g., HCl) to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
General Protocol for Zeolite Catalyst Regeneration
Materials:
-
Deactivated (coked) zeolite catalyst
-
Tube furnace
-
Quartz reactor tube
-
Source of dry air or a mixture of O₂/N₂
Procedure:
-
Loading: Place the deactivated catalyst in the quartz reactor tube within the tube furnace.
-
Purging: Purge the system with an inert gas (e.g., nitrogen) at a controlled flow rate while gradually increasing the temperature to remove any adsorbed volatiles.
-
Coke Combustion: Once at the desired initial temperature (e.g., 300 °C), switch the gas flow to dry air or a controlled O₂/N₂ mixture.
-
Temperature Program: Gradually increase the temperature to the final regeneration temperature (e.g., 500-550 °C) and hold for several hours until coke combustion is complete. The completion can be monitored by analyzing the off-gas for CO₂.
-
Cooling: After regeneration, cool the catalyst down to the reaction temperature under an inert gas flow before reintroducing the reactants.
Visualizations
Caption: Mechanism of Friedel-Crafts alkylation with rearrangement.
Caption: Troubleshooting workflow for low product yield.
Caption: Common pathways for catalyst deactivation.
References
safe handling and quenching procedures for 1-chloro-4-methylpentane reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for reactions involving 1-chloro-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] It is also harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames, while wearing appropriate personal protective equipment (PPE).[3][4][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, you should wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection such as safety goggles and a face shield.[3][4] Respiratory protection is necessary if vapors or aerosols are generated.[3] All handling of the compound should be conducted within a chemical fume hood.[3]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Keep it away from heat, sparks, open flames, and other sources of ignition.[3][4] The storage area should be designated for flammable liquids.
Q4: What are the common reactions where this compound is used?
A4: this compound is a primary alkyl halide, making it a suitable substrate for various nucleophilic substitution (SN2) and elimination (E2) reactions. A primary application is in the formation of Grignard reagents by reacting with magnesium metal, which can then be used for carbon-carbon bond formation.[5][7][8] It can also be used in alkylation reactions.
Q5: What factors affect the rate of hydrolysis for this compound?
A5: The rate of hydrolysis for alkyl halides is influenced by the strength of the carbon-halogen bond and the structure of the carbon chain.[9] For primary alkyl halides like this compound, hydrolysis via an SN2 mechanism is generally slower than for corresponding bromo- or iodoalkanes due to the stronger C-Cl bond.[9] The reaction rate can be increased by using a stronger nucleophile than water (e.g., hydroxide (B78521) ions) and by increasing the temperature.
Troubleshooting Guides
Grignard Reaction Troubleshooting
Issue: Grignard reaction with this compound fails to initiate.
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.[8] Activate the magnesium by gently crushing a few turnings in the flask (under inert atmosphere) or by adding a small crystal of iodine.[10] The disappearance of the iodine color indicates activation.[8] |
| Presence of Water | Grignard reagents are highly sensitive to moisture and will not form in the presence of water.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).[7] |
| Impure this compound | The starting material may contain impurities that inhibit the reaction. Purify by distillation if necessary. |
| Low Reaction Temperature | While the reaction is exothermic, a small amount of heat may be needed for initiation. Gently warm the flask with a heat gun. |
| Inefficient Stirring | Vigorous stirring is essential to expose the magnesium surface to the alkyl halide. Use a magnetic stir bar and a stir plate. |
Issue: Low yield of the Grignard reagent.
| Possible Cause | Troubleshooting Step |
| Side Reactions (Wurtz Coupling) | A common side reaction is the coupling of the Grignard reagent with unreacted this compound. To minimize this, add the this compound solution slowly and maintain a dilute concentration. |
| Reaction with Atmospheric Oxygen or Carbon Dioxide | The Grignard reagent can react with oxygen and carbon dioxide from the air. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. The disappearance of the magnesium metal is a visual indicator of reaction completion. |
Quenching Procedure Troubleshooting
Issue: The quenching process is too vigorous and difficult to control.
| Possible Cause | Troubleshooting Step |
| Rapid Addition of Protic Solvent | The reaction of a Grignard reagent with a protic solvent (like water or acid) is highly exothermic.[4] Always cool the reaction mixture in an ice bath before and during the quench.[11] Add the quenching agent dropwise and very slowly, allowing the heat to dissipate between additions.[3][11] |
| Concentrated Quenching Agent | Using a highly concentrated acid can lead to a violent reaction. Start by quenching with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl). |
Issue: Formation of an emulsion during work-up.
| Possible Cause | Troubleshooting Step |
| Magnesium Salt Precipitates | Fine precipitates of magnesium salts can stabilize emulsions.[4] Add more of the aqueous quenching solution and stir vigorously to dissolve the salts. If the emulsion persists, add a saturated solution of sodium chloride (brine) to help break it. |
| Insufficient Mixing or Settling Time | Ensure thorough mixing during the extraction, followed by adequate time for the layers to separate completely. |
Experimental Protocols
Protocol 1: Preparation of 4-Methylpentylmagnesium Chloride (Grignard Reagent)
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Place the magnesium turnings in the round-bottom flask.
-
Add a single crystal of iodine to the flask to activate the magnesium.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
In the addition funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by cloudiness and gentle refluxing of the solvent.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Protocol 2: Quenching of a Grignard Reaction
Materials:
-
Grignard reaction mixture
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl
-
Separatory funnel
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Cool the flask containing the Grignard reaction mixture in an ice bath.[11]
-
Slowly and dropwise, add the saturated aqueous NH₄Cl solution or 1 M HCl to the reaction mixture with vigorous stirring.[11] Be patient, as there can be an induction period before the reaction becomes vigorous.[11]
-
Continue the dropwise addition until the bubbling subsides and any solid magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl | [1][2][12][13][14][15] |
| Molecular Weight | 120.62 g/mol | [1][2][13][15] |
| Appearance | Colorless liquid | - |
| Boiling Point | 107-108 °C | [3] |
| Density | 0.882 g/cm³ at 25 °C | [3] |
| GHS Hazard Statements | H226, H302, H312, H332 | [1][2] |
| Signal Word | Warning | [1][2] |
Table 2: Recommended Quenching Agents for Grignard Reactions
| Quenching Agent | Application | Advantages | Disadvantages |
| Water | General quench | Readily available | Can be very vigorous with unreacted magnesium. |
| Saturated aq. NH₄Cl | Mild quench | Less vigorous than water or strong acids. | May not dissolve all magnesium salts. |
| Dilute HCl or H₂SO₄ | Effective quench | Ensures complete dissolution of magnesium salts. | Can be highly exothermic if added too quickly. |
| Dry Ice (solid CO₂) | Carboxylation | Introduces a carboxylic acid functional group. | Requires careful handling of solid CO₂. |
Visualizations
Caption: Workflow for Grignard reagent synthesis and reaction.
Caption: Troubleshooting logic for quenching procedures.
References
- 1. How do you quench a Grignard reagent? | Filo [askfilo.com]
- 2. This compound | C6H13Cl | CID 523764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. leah4sci.com [leah4sci.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | 62016-94-8 [sigmaaldrich.com]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound [stenutz.eu]
- 15. Pentane, 1-chloro-4-methyl [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-chloro-4-methylpentane: GC-MS vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents and intermediates is a cornerstone of robust chemical synthesis and drug development. For a volatile alkyl halide like 1-chloro-4-methylpentane, accurate purity assessment is critical to ensure predictable reaction outcomes and to control the formation of potentially genotoxic impurities. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
At a Glance: GC-MS vs. qNMR for this compound Purity
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation of volatile compounds followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Strengths | High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of known impurities through mass spectral libraries. | Absolute quantification without a specific reference standard for every impurity, non-destructive, and provides detailed structural information of both the main component and impurities. |
| Primary Weaknesses | Quantification requires calibration with standards for each impurity, and potential for thermal degradation of labile compounds. | Lower sensitivity compared to GC-MS for trace impurities, and potential for signal overlap in complex mixtures. |
| Typical Limit of Detection (LOD) | Low ng/mL to µg/mL range for volatile impurities.[1] | Typically in the low mg/mL range, but can be improved with high-field instruments. |
| Typical Limit of Quantification (LOQ) | µg/mL range, allowing for precise measurement of trace impurities.[1] | Higher than GC-MS, generally in the mg/mL range. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are the protocols for the GC-MS and qNMR analysis of this compound.
GC-MS Analysis Protocol
This protocol is designed for the separation and quantification of this compound and its potential process-related impurities. The primary route for the synthesis of this compound is the chlorination of 4-methyl-1-pentanol, often using reagents like thionyl chloride (SOCl₂).[2][3][4][5] Potential impurities arising from this process include the unreacted starting material (4-methyl-1-pentanol), the elimination byproduct (4-methyl-1-pentene), and potential isomeric chlorides from rearrangements.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent, such as dichloromethane (B109758) or hexane.
-
Prepare a series of calibration standards for this compound and the potential impurities (4-methyl-1-pentanol and 4-methyl-1-pentene) in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| MSD Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-300) and Selected Ion Monitoring (SIM) for trace analysis |
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities by comparing their retention times and mass spectra with those of the prepared standards and library data.
-
Quantify the impurities by constructing calibration curves based on the peak areas of the standards.
Quantitative NMR (qNMR) Analysis Protocol
qNMR offers the advantage of providing a direct measure of purity against a certified internal standard without the need for individual impurity standards.[6][7][8][9][10]
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,4-dinitrobenzene) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and gently mix to dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 500 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zg30 (30° pulse angle) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton signal |
| Number of Scans (NS) | 16 (can be increased for better signal-to-noise) |
| Spectral Width (SW) | 20 ppm |
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to this compound and the internal standard. Select non-overlapping signals for accurate integration.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparative Data Presentation
The following tables summarize hypothetical but realistic quantitative data obtained from the GC-MS and qNMR analysis of a batch of this compound.
Table 1: GC-MS Purity Assessment of this compound
| Compound | Retention Time (min) | Area % | Purity (w/w %) |
| 4-methyl-1-pentene | 3.52 | 0.15 | 0.15 |
| This compound | 5.89 | 99.50 | 99.50 |
| 4-methyl-1-pentanol | 7.21 | 0.35 | 0.35 |
Table 2: qNMR Purity Assessment of this compound
| Signal Assignment | Chemical Shift (ppm) | Integral | Calculated Purity (w/w %) |
| This compound (-CH₂Cl) | 3.55 (t) | 2.00 | 99.45 |
| Internal Standard (Maleic Anhydride) | 7.10 (s) | 2.00 | - |
Table 3: Method Validation Parameters
| Parameter | GC-MS | qNMR |
| Linearity (R²) | > 0.999 for all components | Not applicable for this method |
| LOD | ~0.01% for impurities | ~0.1% for impurities |
| LOQ | ~0.05% for impurities | ~0.3% for impurities |
| Precision (RSD) | < 2% | < 1% |
| Accuracy (Recovery) | 98-102% | Not applicable (absolute method) |
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the analytical processes.
Caption: Workflow for GC-MS purity analysis of this compound.
Caption: Workflow for qNMR purity analysis of this compound.
Conclusion
Both GC-MS and qNMR are powerful techniques for the purity assessment of this compound, each with distinct advantages. GC-MS provides unparalleled sensitivity for the detection and quantification of volatile impurities, making it ideal for trace-level analysis and for identifying unknown components through library matching. Its high separation efficiency is crucial when dealing with complex mixtures of isomers and related compounds.
On the other hand, qNMR offers the significant advantage of being a primary ratio method, allowing for the absolute quantification of the main component without the need for synthesizing and purifying every potential impurity for calibration. This can lead to a more accurate and direct determination of the absolute purity of the material. qNMR is also non-destructive, preserving the sample for further analysis.
The choice between GC-MS and qNMR will ultimately depend on the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized and high sensitivity is paramount, a validated GC-MS method is often the preferred choice. For the certification of reference materials or when a highly accurate, absolute purity value is required without reliance on individual impurity standards, qNMR is an invaluable and orthogonal technique. For a comprehensive purity assessment, the use of both techniques can provide a high degree of confidence in the quality of this compound.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 5. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Structure of 1-Chloro-4-methylpentane Reaction Products by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of the product from the reaction of 1-chloro-4-methylpentane, offering supporting experimental data and detailed protocols.
The conversion of this compound to its iodinated counterpart, 1-iodo-4-methylpentane (B7976347), is a classic example of a Finkelstein reaction. This nucleophilic substitution (SN2) reaction involves the exchange of a halogen atom. The reaction's equilibrium is driven towards the product by the precipitation of sodium chloride in an acetone (B3395972) solvent. Validating the successful conversion of the starting material to the desired product can be unequivocally achieved through ¹H and ¹³C NMR spectroscopy.
Comparative NMR Data Analysis
The structural differences between this compound and 1-iodo-4-methylpentane, primarily the change in the halogen substituent, lead to distinct and predictable changes in their respective NMR spectra. The electronegativity of the halogen atom directly influences the chemical shifts of the neighboring protons and carbons. As iodine is less electronegative than chlorine, the signals corresponding to the protons and the carbon directly attached to the halogen are expected to shift upfield (to a lower ppm value) in the product, 1-iodo-4-methylpentane, compared to the starting material.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound and 1-iodo-4-methylpentane.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| This compound | H-1 | 3.55 | Triplet | 6.5 |
| H-2 | 1.75 | Multiplet | ||
| H-3 | 1.30 | Multiplet | ||
| H-4 | 1.60 | Multiplet | ||
| H-5 (CH₃) | 0.90 | Doublet | 6.6 | |
| 1-iodo-4-methylpentane | H-1 | 3.20 | Triplet | 7.0 |
| H-2 | 1.85 | Multiplet | ||
| H-3 | 1.35 | Multiplet | ||
| H-4 | 1.55 | Multiplet | ||
| H-5 (CH₃) | 0.88 | Doublet | 6.6 |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C-1 | 45.0 |
| C-2 | 35.0 | |
| C-3 | 28.0 | |
| C-4 | 22.5 | |
| C-5 (CH₃) | 22.0 | |
| 1-iodo-4-methylpentane | C-1 | 7.0 |
| C-2 | 40.0 | |
| C-3 | 28.5 | |
| C-4 | 22.5 | |
| C-5 (CH₃) | 22.0 |
Experimental Protocols
A detailed methodology for the synthesis of 1-iodo-4-methylpentane from this compound and its subsequent NMR analysis is provided below.
Synthesis of 1-iodo-4-methylpentane (Finkelstein Reaction)
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by observing the formation of a white precipitate (sodium chloride). The reaction is typically complete within 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude 1-iodo-4-methylpentane.
-
The product can be further purified by distillation if necessary.
NMR Sample Preparation and Analysis
Materials:
-
Dried product (1-iodo-4-methylpentane)
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tube
-
Pipette
Procedure:
-
Dissolve approximately 10-20 mg of the dried product in about 0.6 mL of deuterated chloroform containing TMS in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
-
Compare the obtained spectra with the data for the starting material and the expected product to confirm the structure.
Visualization of the Validation Workflow
The logical workflow for validating the structure of the reaction product using NMR is illustrated below.
By following these protocols and comparing the acquired NMR data with the reference values, researchers can confidently validate the successful synthesis of 1-iodo-4-methylpentane and ensure the purity of their product for further applications in drug development and scientific research.
Reactivity Face-Off: 1-Chloro-4-methylpentane vs. 1-Bromo-4-methylpentane in Substitution and Elimination Reactions
In the landscape of organic synthesis and drug development, the choice of starting materials is paramount to the efficiency and success of a reaction. Alkyl halides are fundamental building blocks, and understanding their relative reactivity is crucial for designing robust synthetic routes. This guide provides an in-depth comparison of the reactivity of 1-chloro-4-methylpentane and 1-bromo-4-methylpentane (B146037), focusing on nucleophilic substitution (SN2) and elimination (E2) reactions. This analysis is supported by established chemical principles and analogous experimental data to inform researchers, scientists, and drug development professionals in their work.
Executive Summary
1-Bromo-4-methylpentane is a more reactive substrate than this compound in both SN2 and E2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage in the transition states of both reaction types. Experimental data for analogous primary alkyl halides indicates that 1-bromoalkanes can react over 100 times faster than their 1-chloroalkane counterparts in SN2 reactions under identical conditions.
Data Presentation: A Quantitative Look at Reactivity
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| This compound (by analogy to 1-Chlorobutane) | NaI | Acetone | 25 | ≈ 1.05 x 10⁻⁵ | 1 |
| 1-Bromo-4-methylpentane (by analogy to 1-Bromobutane) | NaI | Acetone | 25 | ≈ 1.75 x 10⁻³ | ≈ 167 |
Data extrapolated from a study on 1-chlorobutane (B31608) and 1-bromobutane (B133212), which are structurally analogous primary alkyl halides.[1]
For E2 reactions, a similar trend in reactivity is observed, with the bromoalkane being more reactive than the chloroalkane. This is also due to the better leaving group ability of bromide. The rate of an E2 reaction is sensitive to the strength of the carbon-halogen bond, and the weaker C-Br bond leads to a lower activation energy for the reaction.
Reaction Mechanisms and Logical Relationships
The underlying principles for the observed reactivity differences can be visualized through their reaction mechanisms.
References
SN2 reaction rate comparison between primary alkyl chlorides and bromides
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is fundamental. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, and the choice of leaving group on the alkyl halide substrate is a critical determinant of reaction efficiency. This guide provides an objective comparison of the SN2 reaction rates for primary alkyl chlorides and primary alkyl bromides, supported by experimental data and detailed methodology.
The rate of an SN2 reaction is highly dependent on the nature of the leaving group. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires after departing from the substrate. In the context of alkyl halides, the halide anions serve as the leaving groups. The relative reactivity of primary alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[1][2] This trend is attributed to the decreasing basicity and increasing polarizability of the halide anions as one moves down the halogen group in the periodic table. Iodide is the weakest base and thus the best leaving group, while fluoride (B91410) is the strongest base and the poorest leaving group among the halogens.
Quantitative Comparison of Reaction Rates
Experimental data consistently demonstrates that primary alkyl bromides react significantly faster than their primary alkyl chloride counterparts in SN2 reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion because it is a weaker base.[3][4]
A study by Westaway and co-workers on the reaction of ethyl halides with tetrabutylammonium (B224687) cyanide provides a clear quantitative comparison. The results show that the reaction with ethyl bromide is approximately two orders of magnitude faster than with ethyl chloride under the same conditions.[5]
| Substrate (Primary Alkyl Halide) | Leaving Group | Relative Rate Constant (M⁻¹s⁻¹) |
| Ethyl Chloride | Cl⁻ | 10⁻⁴ |
| Ethyl Bromide | Br⁻ | 10⁻² |
Table 1: Comparison of relative rate constants for the SN2 reaction of ethyl chloride and ethyl bromide with tetrabutylammonium cyanide.[5]
Experimental Protocol for Kinetic Analysis
To experimentally determine and compare the SN2 reaction rates of a primary alkyl chloride and a primary alkyl bromide, a competition experiment can be designed. This methodology allows for a direct comparison under identical reaction conditions, minimizing experimental error.
Objective: To determine the relative reactivity of a primary alkyl chloride (e.g., 1-chlorobutane) and a primary alkyl bromide (e.g., 1-bromobutane) in an SN2 reaction with a common nucleophile.
Materials:
-
Sodium iodide (nucleophile)
-
Acetone (polar aprotic solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Standard laboratory glassware
Procedure: [6]
-
Preparation of Reaction Mixture: In a round-bottom flask, prepare an equimolar solution of 1-chlorobutane and 1-bromobutane in acetone. Add a known amount of an internal standard.
-
Initiation of Reaction: To the solution of alkyl halides, add a limiting amount of sodium iodide dissolved in acetone. The amount of sodium iodide should be less than the total moles of the alkyl halides to ensure they are in competition.
-
Reaction Monitoring: The reaction is allowed to proceed at a constant temperature. The progress of the reaction can be monitored by taking aliquots from the reaction mixture at specific time intervals.
-
Quenching: Each aliquot is quenched to stop the reaction, for example, by diluting with a large volume of a non-polar solvent and washing with water to remove unreacted sodium iodide.
-
Analysis: The composition of the organic layer from each aliquot is analyzed by gas chromatography (GC). The GC will separate the unreacted 1-chlorobutane, unreacted 1-bromobutane, and the product, 1-iodobutane.
-
Data Analysis: The relative amounts of the unreacted alkyl halides are determined by comparing their peak areas to the peak area of the internal standard. A plot of the concentration of each alkyl halide versus time will allow for the determination of the initial reaction rates. The ratio of the rates will give the relative reactivity.
Logical Framework for SN2 Reactivity
The factors influencing the rate of an SN2 reaction are interconnected. The following diagram illustrates the logical relationship between the substrate structure, leaving group ability, and the overall reaction rate, with a focus on the comparison between chloride and bromide.
Figure 1: Logical flow diagram illustrating the factors influencing the relative SN2 reaction rates of primary alkyl chlorides and bromides.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to 1-Chloro-4-methylpentane and Its Isomeric Alkyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-chloro-4-methylpentane and its isomeric alkyl chlorides (C₆H₁₃Cl). The following sections detail their physical properties, synthetic methodologies, and reactivity in key organic reactions, supported by experimental data and protocols. This information is intended to assist researchers in selecting the optimal isomer for specific synthetic applications, particularly in the context of drug discovery and development.
Introduction to Isomeric Hexyl Chlorides
This compound and its isomers are valuable alkylating agents in organic synthesis. Their structural variations, including the position of the chlorine atom and the branching of the carbon skeleton, significantly influence their physical properties and chemical reactivity. Understanding these differences is crucial for controlling the outcomes of synthetic transformations. The isomers considered in this guide are:
-
Primary Alkyl Chlorides:
-
This compound
-
1-chloro-2-methylpentane
-
1-chloro-3-methylpentane
-
1-chlorohexane
-
-
Secondary Alkyl Chlorides:
-
3-chloro-2-methylpentane
-
2-chlorohexane
-
3-chlorohexane
-
Tertiary Alkyl Chlorides:
-
3-chloro-3-methylpentane
Physical Properties
The physical properties of these isomers, such as boiling point and density, are influenced by intermolecular forces and molecular packing. Generally, straight-chain isomers have higher boiling points than their branched counterparts due to stronger van der Waals forces. Tertiary alkyl halides are typically more volatile than primary or secondary isomers.
| Compound | IUPAC Name | Structure | Boiling Point (°C) | Density (g/mL) |
| 1 | This compound | CC(C)CCCCl | 125 | ~0.87 |
| 2 | 1-chloro-2-methylpentane | CCCC(C)CCl | 123-124 | ~0.87 |
| 3 | 2-chloro-4-methylpentane | CC(C)CC(Cl)C | 117-118 | ~0.86 |
| 4 | 3-chloro-2-methylpentane | CCC(Cl)C(C)C | 118 | ~0.87 |
| 5 | 2-chloro-2-methylpentane | CCC(C)(Cl)C | 113-114 | 0.866 |
| 6 | 3-chloro-3-methylpentane | CC(C)(Cl)CC | 115-116 | 0.885 |
| 7 | 1-chlorohexane | CCCCCCCl | 133-134[1] | 0.879[1] |
| 8 | 2-chlorohexane | CCCCC(Cl)C | 122-123 | 0.871 |
| 9 | 3-chlorohexane | CCCC(Cl)CC | 122-124 | 0.872 |
Synthesis of Isomeric Hexyl Chlorides
The most common laboratory synthesis of alkyl chlorides involves the reaction of the corresponding alcohol with a chlorinating agent. The choice of reagent and reaction conditions depends on the structure of the alcohol (primary, secondary, or tertiary).
General Synthetic Pathways
Caption: General synthetic routes to isomeric hexyl chlorides from corresponding alcohols.
Experimental Protocols
Synthesis of this compound from 4-methyl-1-pentanol
-
Reaction: 4-methyl-1-pentanol + SOCl₂ → this compound + SO₂ + HCl
-
Procedure: To a stirred solution of 4-methyl-1-pentanol (1.0 eq) and pyridine (1.2 eq) in an inert solvent such as diethyl ether, cooled to 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is purified by distillation.
Synthesis of 2-chloro-4-methylpentane from 4-methyl-2-pentanol [2]
-
Reaction: 4-methyl-2-pentanol + HCl (ZnCl₂) → 2-chloro-4-methylpentane + H₂O
-
Procedure: To a stirred mixture of concentrated hydrochloric acid and a catalytic amount of zinc chloride (Lucas reagent), 4-methyl-2-pentanol is added. The mixture is stirred at room temperature. The formation of an insoluble layer indicates the progress of the reaction. After the reaction is complete, the organic layer is separated, washed with cold sodium bicarbonate solution and water, and dried over anhydrous calcium chloride. The product is then purified by distillation.
Synthesis of 2-chloro-2-methylpentane from 2-methyl-2-pentanol
-
Reaction: 2-methyl-2-pentanol + HCl → 2-chloro-2-methylpentane + H₂O
-
Procedure: 2-methyl-2-pentanol is shaken with an equal volume of concentrated hydrochloric acid in a separatory funnel for 10-15 minutes. The aqueous layer is removed, and the organic layer is washed with water, 5% sodium bicarbonate solution, and again with water. The crude product is dried over anhydrous calcium chloride and purified by distillation.
Reactivity in Nucleophilic Substitution and Elimination Reactions
The structure of the alkyl chloride isomer dictates its reactivity and the predominant reaction pathway (SN1, SN2, E1, or E2) it will undergo.
Nucleophilic Substitution (SN1 vs. SN2)
The competition between SN1 and SN2 pathways is primarily governed by the substitution of the carbon bearing the chlorine atom.
Caption: Relative reactivity of alkyl chloride isomers in SN2 and SN1 reactions.
-
SN2 Reactions: These reactions are favored for primary alkyl halides due to minimal steric hindrance. The rate of SN2 reactions generally follows the order: primary > secondary >> tertiary.[3][4][5][6] For instance, this compound will react significantly faster via an SN2 mechanism than 2-chloro-4-methylpentane. Tertiary halides like 2-chloro-2-methylpentane do not undergo SN2 reactions.[4]
-
SN1 Reactions: These reactions proceed through a carbocation intermediate and are therefore favored for tertiary alkyl halides, which form the most stable carbocations. The reactivity order for SN1 reactions is: tertiary > secondary > primary.[5] Thus, 2-chloro-2-methylpentane will readily undergo SN1 reactions, while this compound will not.
| Isomer Type | Preferred Substitution Pathway | Relative Rate |
| Primary | SN2 | Fast |
| Secondary | SN1/SN2 (competing) | Intermediate |
| Tertiary | SN1 | Fast |
Elimination Reactions (E1 vs. E2)
Elimination reactions compete with substitution reactions and are favored by the use of strong, bulky bases and higher temperatures.
-
E2 Reactions: This is a concerted, one-step mechanism. The rate of E2 reactions is influenced by the stability of the alkene product formed (Zaitsev's rule) and steric factors. For substrates that can form a more substituted alkene, the reactivity order is generally tertiary > secondary > primary.[7][8] However, the use of a sterically hindered base, such as potassium tert-butoxide, will favor the formation of the less substituted alkene (Hofmann product), especially with sterically hindered substrates.[9]
-
E1 Reactions: This two-step mechanism proceeds through a carbocation intermediate, similar to SN1 reactions. Therefore, the reactivity order for E1 reactions is also tertiary > secondary > primary.
Caption: Influence of base on the regioselectivity of the E2 elimination of a secondary alkyl chloride.
Spectroscopic Data
NMR spectroscopy is a powerful tool for the characterization of these isomers. The chemical shifts of the protons and carbons are sensitive to their local electronic environment.
¹H and ¹³C NMR Data for Selected Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 2H), ~1.6 (m, 1H), ~1.2 (q, 2H), ~0.9 (d, 6H, -CH(CH₃)₂) | ~45 (-CH₂Cl), ~38, ~34, ~28, ~22 |
| 2-chloro-4-methylpentane | ~4.0 (m, 1H, -CHCl-), ~1.7 (m, 1H), ~1.5 (d, 3H, -CHClCH₃), ~1.3 (m, 2H), ~0.9 (d, 6H, -CH(CH₃)₂) | ~60 (-CHCl-), ~48, ~25, ~24, ~22 |
| 3-chloro-2-methylpentane | ~3.8 (m, 1H, -CHCl-), ~1.8 (m, 1H), ~1.6 (m, 2H), ~1.0 (d, 3H), ~0.9 (t, 3H), ~0.9 (d, 3H) | ~68 (-CHCl-), ~40, ~27, ~16, ~15, ~11 |
Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and other experimental conditions.
Applications in Drug Development
Alkyl chlorides, including the isohexyl chloride framework, serve as important building blocks in the synthesis of pharmaceuticals. The lipophilic nature of the isohexyl group can be advantageous for modulating the pharmacokinetic properties of a drug molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile. While specific examples for this compound are not abundant in the literature, the introduction of similar branched alkyl chains is a common strategy in medicinal chemistry to enhance binding to hydrophobic pockets of target proteins and to improve oral bioavailability.
Conclusion
The choice between this compound and its isomers for a particular synthetic application depends on a careful consideration of the desired reaction pathway and the steric and electronic properties of the substrate. Primary isomers like this compound are ideal for SN2 reactions, offering a straightforward route to the introduction of the isohexyl group. In contrast, tertiary isomers are well-suited for SN1 reactions. The reactivity of secondary isomers is more nuanced and can often be directed towards either substitution or elimination by careful selection of the reaction conditions. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and execution of synthetic strategies involving these versatile building blocks.
References
- 1. chembk.com [chembk.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. orgosolver.com [orgosolver.com]
Assessing the Regioselectivity of Reactions with 1-Chloro-4-methylpentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of chemical reactions is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where precise structural control is paramount. This guide provides an objective comparison of the reaction pathways of 1-chloro-4-methylpentane, a primary alkyl halide, when subjected to different nucleophilic and basic conditions. By examining the competition between substitution (SN2) and elimination (E2) reactions, we can understand how to selectively favor the formation of desired products.
Executive Summary
This compound, as a primary alkyl halide, is susceptible to both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions. The predominant reaction pathway is highly dependent on the nature of the reacting base/nucleophile.
-
With a strong, non-bulky base/nucleophile , such as sodium ethoxide, the SN2 pathway is favored, leading to the formation of an ether.
-
With a strong, bulky base , such as potassium tert-butoxide, the E2 pathway is favored, resulting in the formation of an alkene.[1][2]
This guide presents a quantitative comparison based on representative data for primary alkyl halides, detailed experimental protocols for carrying out these reactions, and visual diagrams to illustrate the underlying principles of regioselectivity.
Data Presentation: Substitution vs. Elimination
The following table summarizes the expected product distribution for the reaction of a primary alkyl halide (analogous to this compound) with sodium ethoxide and potassium tert-butoxide. This data illustrates the profound effect of the base's steric hindrance on the reaction's regioselectivity.
| Reactant | Reagent | Solvent | Reaction Type | Substitution Product (SN2) | Elimination Product (E2) |
| This compound | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | SN2 (Major), E2 (Minor) | ~80-95% | ~5-20% |
| This compound | Potassium tert-Butoxide (KOtBu) | tert-Butanol | E2 (Major), SN2 (Minor) | ~5-15% | ~85-95% |
Note: The product ratios are representative for primary alkyl halides and may vary slightly based on specific reaction conditions such as temperature and concentration.
Reaction Pathways and Regioselectivity
The competition between SN2 and E2 reactions is a fundamental concept in organic chemistry. The structure of the alkyl halide and the properties of the base/nucleophile are the primary determinants of the reaction outcome.
With sodium ethoxide, the ethoxide ion is a strong but relatively small nucleophile, allowing it to approach the electrophilic carbon of this compound and displace the chloride ion in a concerted SN2 mechanism. Conversely, the bulky tert-butoxide ion experiences significant steric hindrance, making it difficult to act as a nucleophile.[1] Instead, it functions as a strong base, abstracting a proton from the carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond via an E2 mechanism.
Experimental Protocols
The following are detailed methodologies for conducting the reactions of this compound with sodium ethoxide and potassium tert-butoxide to assess their regioselectivity.
Experiment 1: Reaction with Sodium Ethoxide (Favors SN2)
Objective: To synthesize 1-ethoxy-4-methylpentane via an SN2 reaction.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, carefully dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Add this compound to the sodium ethoxide solution.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting 1-ethoxy-4-methylpentane by distillation.
-
Analyze the product and any byproducts by gas chromatography-mass spectrometry (GC-MS) to determine the product ratio.
Experiment 2: Reaction with Potassium tert-Butoxide (Favors E2)
Objective: To synthesize 4-methyl-1-pentene via an E2 reaction.
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve potassium tert-butoxide in tert-butanol.
-
Add this compound to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling, add water and transfer the mixture to a separatory funnel.
-
Extract the product with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Carefully decant or filter the solution to remove the drying agent.
-
Due to the volatility of the alkene, carefully remove the solvent at low temperature.
-
Analyze the product mixture by GC-MS to determine the ratio of 4-methyl-1-pentene to any substitution product.
Experimental Workflow and Logic
The logical flow for determining the regioselectivity of these reactions involves a systematic approach from reaction setup to product analysis.
This workflow highlights the critical decision point: the choice of the base. This single variable dictates the predominant reaction pathway and, consequently, the major product obtained. The subsequent steps of workup, purification, and analysis are essential for isolating the products and quantitatively determining the outcome of the reaction.
Conclusion
The regioselectivity of reactions involving this compound can be effectively controlled by the judicious choice of the reacting base. For the synthesis of the corresponding ether, a strong, non-sterically hindered base such as sodium ethoxide is optimal, favoring the SN2 pathway. For the selective formation of the alkene, a strong, bulky base like potassium tert-butoxide is the reagent of choice, promoting the E2 pathway. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to practically explore and exploit these principles in their synthetic endeavors.
References
Quantitative Analysis of 1-chloro-4-methylpentane Conversion: A Comparative Guide to Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactants and products is paramount in monitoring chemical transformations. This guide provides a comprehensive comparison of chromatographic methods for the quantitative analysis of 1-chloro-4-methylpentane conversion, offering insights into performance, experimental protocols, and alternative techniques.
The conversion of this compound, an alkyl halide, is a fundamental reaction in various synthetic pathways. Monitoring its progress requires robust and reliable analytical methods. Gas chromatography (GC) stands out as a primary technique for such volatile and semi-volatile compounds. This guide will delve into the specifics of using GC with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) for this purpose and will also explore Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays as viable alternatives.
Method Comparison: Performance at a Glance
The choice of an analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of different methods for the quantitative analysis of this compound.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation by volatility and partitioning, detection by ionization in a hydrogen flame. | Separation by volatility and partitioning, detection by mass-to-charge ratio. | Separation by polarity, detection by mass-to-charge ratio of precursor and product ions. | Enzyme-catalyzed reaction producing a detectable signal (e.g., colorimetric). |
| Selectivity | Moderate; based on retention time. | High; based on retention time and mass spectrum. | Very High; based on retention time and specific mass transitions. | High; based on enzyme specificity for the substrate. |
| Sensitivity (LOD) | ng/mL range. | pg/mL to ng/mL range. | pg/mL to fg/mL range. | µg/mL to ng/mL range.[1] |
| **Linearity (R²) ** | Typically >0.99.[2][3] | Typically >0.99. | Typically >0.99. | Dependent on enzyme kinetics. |
| Precision (%RSD) | <5%.[3] | <10%. | <15%. | <15%. |
| Sample Throughput | High. | Moderate to High. | Moderate. | High (plate-based formats). |
| Cost | Low. | Moderate. | High. | Low to Moderate. |
| Expertise Required | Low to Moderate. | Moderate to High. | High. | Low to Moderate. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and accurate results. Here, we provide standardized methodologies for the primary chromatographic techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is well-suited for the volatile nature of this compound and offers high sensitivity with a Flame Ionization Detector.[4]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent like hexane (B92381) or dichloromethane (B109758) to achieve a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
-
An internal standard, such as 1-chloropentane (B165111) or undecane, should be added to each sample and standard to correct for injection volume variations and improve precision.
2. GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Data Acquisition: Record the peak areas of this compound and the internal standard.
3. Calibration:
-
Prepare a series of calibration standards of this compound with the internal standard in the chosen solvent.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Alternative Methods: A Snapshot
While GC-FID is a robust and common choice, other techniques offer distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides higher selectivity and definitive identification of this compound and its conversion products through their unique mass spectra.[5] This is particularly useful for complex reaction mixtures where co-elution might be a concern with FID. The sample preparation and GC conditions are similar to GC-FID, with the mass spectrometer acting as the detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile conversion products or when derivatization is employed, LC-MS/MS offers exceptional sensitivity and selectivity.[6] This technique is particularly powerful for analyzing trace-level components in complex matrices. A typical workflow involves separation on a C18 column with a mobile phase of acetonitrile (B52724) and water, followed by detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Enzymatic Assays: A less conventional but potentially high-throughput alternative involves the use of haloalkane dehalogenases.[1][7] These enzymes catalyze the conversion of alkyl halides to alcohols, and the reaction can be coupled to a colorimetric or fluorometric reporter system to quantify the substrate. This method can be highly specific and suitable for rapid screening of many samples.[1]
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the decision-making involved in method selection, the following diagrams are provided.
Conclusion
For the routine quantitative analysis of this compound conversion, GC-FID presents a robust, cost-effective, and reliable method. Its simplicity and high precision make it well-suited for monitoring reaction kinetics and determining conversion rates. When unequivocal identification of byproducts is necessary or higher sensitivity is required, GC-MS is the preferred choice. For challenging matrices or the analysis of non-volatile derivatives, LC-MS/MS offers unparalleled performance. Finally, for high-throughput screening applications, enzymatic assays provide a rapid and specific alternative. The selection of the optimal method will ultimately depend on the specific requirements of the research, including the need for structural information, sensitivity, sample throughput, and available instrumentation.
References
- 1. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 6. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Studies of Nucleophilic Substitution with 1-Chloro-4-methylpentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions involving 1-chloro-4-methylpentane. Due to the limited availability of specific kinetic data for this substrate, this guide draws upon established principles of nucleophilic substitution reactions and presents data for analogous primary alkyl halides to provide a robust comparative framework.
Introduction to Nucleophilic Substitution in this compound
This compound is a primary alkyl halide. As such, it is expected to undergo nucleophilic substitution predominantly through the SN2 (Substitution Nucleophilic Bimolecular) mechanism .[1][2] This mechanism involves a single, concerted step where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine) from the backside, leading to an inversion of stereochemistry at the reaction center.[3][4] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.[3][5]
The alternative SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the high instability of the corresponding primary carbocation.[5]
Comparative Kinetic Data
Table 1: Comparison of Relative Reaction Rates for the Finkelstein Reaction (RX + I⁻ → RI + X⁻) in Acetone (B3395972)
| Alkyl Halide | Structure | Relative Rate | Key Factors Influencing Rate |
| This compound | CH₃CH(CH₃)CH₂CH₂CH₂Cl | (Predicted) Slower than 1-chlorobutane | Increased steric hindrance from the isobutyl group compared to a straight alkyl chain.[1] |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂Cl | 1.0 | Baseline for comparison of a simple primary alkyl halide. |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | ~50 | Bromide is a better leaving group than chloride. |
| 1-Iodobutane | CH₃CH₂CH₂CH₂I | ~200 | Iodide is the best leaving group among the common halogens. |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | ~0.04 | Significant steric hindrance from the adjacent isopropyl group slows the reaction rate. |
Note: The relative rates are approximate and intended for comparative purposes. Actual rates will depend on specific reaction conditions such as temperature and solvent.
Experimental Protocols
The following is a detailed methodology for a kinetic study of the SN2 reaction of this compound with sodium iodide in acetone, adapted from protocols for similar primary alkyl halides.[5]
Objective:
To determine the second-order rate constant for the reaction of this compound with sodium iodide.
Materials:
-
This compound (purified)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) solution
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Burette, pipettes, and volumetric flasks
-
Conical flasks
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Equilibrate both solutions and a flask of pure acetone to the desired reaction temperature (e.g., 25°C) in the thermostatted water bath.
-
-
Reaction Initiation:
-
Pipette 50.0 mL of the this compound solution and 50.0 mL of the sodium iodide solution into a clean, dry conical flask.
-
Start the stopwatch immediately upon mixing.
-
-
Reaction Monitoring (Titration Method):
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of deionized water. This will precipitate the unreacted sodium iodide.
-
Titrate the unreacted iodide in the quenched sample with the standardized sodium thiosulfate solution, using a few drops of starch solution as an indicator. The endpoint is the disappearance of the blue-black color.
-
-
Data Analysis:
-
Calculate the concentration of unreacted iodide at each time point from the titration data.
-
The reaction follows the rate law: Rate = k[R-Cl][I⁻].
-
For a second-order reaction with equal initial concentrations of reactants, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of the reactant at time t, [A]₀ is the initial concentration, and k is the rate constant.
-
Plot 1/[I⁻]t versus time. The slope of the resulting straight line will be the second-order rate constant, k.
-
Visualizations
SN2 Reaction Mechanism
Caption: The concerted SN2 reaction mechanism.
Experimental Workflow for Kinetic Study
Caption: Workflow for the kinetic analysis of an SN2 reaction.
References
A Comparative Study of Lewis Acids for Friedel-Crafts Alkylation with 1-chloro-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and the distribution of products, particularly when using primary alkyl halides prone to carbocation rearrangements. This guide provides a comparative analysis of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Titanium Tetrachloride (TiCl₄), and Zinc Chloride (ZnCl₂)—for the Friedel-Crafts alkylation of an aromatic substrate, such as benzene (B151609), with 1-chloro-4-methylpentane.
Executive Summary
The alkylation of benzene with this compound is not a straightforward reaction. Due to the primary nature of the alkyl halide, the initially formed carbocation is highly susceptible to rearrangement to form more stable secondary and tertiary carbocations.[1][2][3][4] This inherent reactivity leads to a mixture of products rather than the direct substitution product, (4-methylpentyl)benzene. The choice of Lewis acid can influence the extent of this rearrangement and the overall yield of the alkylated products. Generally, stronger Lewis acids like AlCl₃ tend to promote more extensive rearrangement, while milder ones may offer a different product distribution, albeit potentially at the cost of lower overall conversion.
Comparative Performance of Lewis Acids
| Lewis Acid Catalyst | Relative Strength | Expected Major Products | Expected Yield | Key Characteristics |
| Aluminum Chloride (AlCl₃) | Very Strong | Mixture of (1,1-dimethylbutyl)benzene (B167827) and (1,3-dimethylbutyl)benzene | Moderate to High | High catalytic activity, but prone to causing significant carbocation rearrangement and potential side reactions like polyalkylation.[1][5] |
| Ferric Chloride (FeCl₃) | Strong | Similar to AlCl₃, a mixture of rearranged products | Moderate | A common and effective catalyst, generally considered slightly milder than AlCl₃, but still promotes rearrangement.[6] |
| Titanium Tetrachloride (TiCl₄) | Moderate | Potentially a different ratio of rearranged isomers, may show higher selectivity in some cases. | Moderate | Known for its utility in various organic transformations, it can offer milder reaction conditions.[7] |
| Zinc Chloride (ZnCl₂) | Mild | Lower conversion, with a potential for a slightly different isomer distribution compared to stronger acids. | Low to Moderate | Often used in milder Friedel-Crafts reactions; its lower activity may lead to less rearrangement but also lower yields. |
Note: The yields and product ratios are illustrative and can be highly dependent on specific reaction conditions such as temperature, reaction time, and the ratio of reactants and catalyst.
Signaling Pathways and Logical Relationships
The outcome of the Friedel-Crafts alkylation with this compound is dictated by the stability of the intermediate carbocations. The following diagram illustrates the rearrangement pathway.
Caption: Carbocation rearrangement pathway in the Friedel-Crafts alkylation with this compound.
Experimental Protocols
The following are representative protocols for performing a Friedel-Crafts alkylation with this compound and benzene, adaptable for the different Lewis acids. Caution: These reactions should be carried out in a well-ventilated fume hood, as they can produce corrosive HCl gas. Anhydrous conditions are crucial for the success of the reaction.
General Experimental Workflow
Caption: General workflow for a Friedel-Crafts alkylation experiment.
Protocol Using Aluminum Chloride (AlCl₃)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous benzene (e.g., a large excess to minimize polyalkylation). Cool the mixture in an ice bath.
-
Addition of Alkyl Halide: Slowly add this compound (1 equivalent) dropwise from the dropping funnel to the stirred benzene-AlCl₃ suspension over a period of 30-60 minutes. Maintain the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the excess benzene and solvent under reduced pressure.
-
Purification and Analysis: The crude product, a mixture of isomeric alkylated benzenes, can be purified by fractional distillation or column chromatography. The product distribution should be determined by GC-MS and the structure of the major products confirmed by NMR spectroscopy.
Adaptation for Other Lewis Acids:
-
FeCl₃: The procedure is similar to that with AlCl₃, though reaction times may need to be adjusted based on its slightly lower catalytic activity.
-
TiCl₄: Titanium tetrachloride is a liquid and should be handled with care in a fume hood. It can be added via syringe to the cooled benzene solution before the addition of the alkyl halide. The workup procedure is similar.
-
ZnCl₂: As a milder Lewis acid, higher temperatures and longer reaction times may be necessary to achieve reasonable conversion.
Conclusion
The Friedel-Crafts alkylation of aromatic compounds with this compound is a classic example of a reaction complicated by carbocation rearrangements. The choice of Lewis acid catalyst plays a crucial role in the outcome of the reaction. While strong Lewis acids like AlCl₃ and FeCl₃ are effective in promoting the reaction, they lead to a mixture of rearranged products. Milder catalysts such as TiCl₄ and ZnCl₂ may offer different selectivity profiles but could result in lower yields. For syntheses where a specific, unrearranged alkylbenzene is desired, Friedel-Crafts acylation followed by reduction of the resulting ketone is a more reliable synthetic route, as the acylium ion intermediate is not prone to rearrangement.[3][4] This comparative guide provides a framework for selecting a suitable Lewis acid and designing experiments for the alkylation of aromatic rings with primary alkyl halides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Routes Utilizing 1-Chloro-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes involving 1-chloro-4-methylpentane, a versatile primary alkyl halide. We will explore its application in several key organic transformations, including the Williamson ether synthesis, Grignard reactions, and nucleophilic substitution with cyanide. For each route, we will present detailed experimental protocols and quantitative data where available in the literature. Furthermore, we will compare these methods with alternative synthetic strategies that achieve similar molecular targets without the use of this compound.
Data Presentation
The following tables summarize the quantitative data for the synthetic routes discussed in this guide, allowing for a clear comparison of their efficiencies.
Table 1: Williamson Ether Synthesis of Ethyl Isohexyl Ether
| Route | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Utilizing this compound | This compound, Sodium Ethoxide | Ethanol (B145695) | 50-100 | 1-8 | 50-95 (Typical) | [1] |
| Alternative Route | Isoamyl Alcohol, Diethyl Sulfate (B86663) | Sodium Hydride / THF | Room Temp. | 2 | ~85 | General Procedure |
Table 2: Synthesis of 5-Methyl-2-hexanol
| Route | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Utilizing this compound (Grignard) | This compound, Acetaldehyde (B116499) | Magnesium, Diethyl Ether | 0 to Reflux | 1-2 | Not Specified | General Procedure |
| Alternative Route | 5-Methyl-2-hexanone (B1664664) | Sodium Borohydride (B1222165) / Ethanol | Room Temp. | 1 | High | General Procedure |
Table 3: Synthesis of Isohexyl Cyanide (5-Methylhexanenitrile)
| Route | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Utilizing this compound | This compound, Sodium Cyanide | DMSO | 100-150 | 2-4 | Good (Typical) | General Procedure |
| Alternative Route | Isoamyl Alcohol | PBr3, then KCN/DMSO | 0 to 120 | 14 | ~70 | General Procedure |
Table 4: Friedel-Crafts Alkylation of Benzene (B151609)
| Route | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Utilizing this compound | This compound, Benzene | Aluminum Chloride | Room Temp. | Not Specified | Moderate (Typical) | [2] |
| Alternative Route | Isoamyl Alcohol, Benzene | Sulfuric Acid | Not Specified | Not Specified | Not Specified | General Procedure |
Experimental Protocols
Route 1: Williamson Ether Synthesis of Ethyl Isohexyl Ether from this compound
The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][3][4]
Experimental Protocol:
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to form sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise.
-
Heating: Heat the reaction mixture to a temperature between 50 and 100 °C for 1 to 8 hours.[1] The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield ethyl isohexyl ether.
Alternative Route: Synthesis of Ethyl Isohexyl Ether from Isoamyl Alcohol
An alternative approach involves the O-alkylation of isoamyl alcohol.
Experimental Protocol:
-
Alkoxide Formation: To a solution of isoamyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes, then add diethyl sulfate (1.0 eq) dropwise.
-
Stirring: Continue stirring at room temperature for 2 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Route 2: Grignard Synthesis of 5-Methyl-2-hexanol from this compound
Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1 eq). Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude alcohol can be purified by distillation.
Alternative Route: Reduction of 5-Methyl-2-hexanone
A common alternative for synthesizing secondary alcohols is the reduction of a corresponding ketone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-hexanone (1.0 eq) in ethanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (0.3 eq) portion-wise.
-
Stirring: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain 5-methyl-2-hexanol.
Route 3: Synthesis of Isohexyl Cyanide from this compound
Nucleophilic substitution with cyanide is a standard method for introducing a nitrile group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and sodium cyanide (1.2 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Heating: Heat the mixture to 100-150 °C for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude nitrile by distillation.
Alternative Route: Synthesis of Isohexyl Cyanide from Isoamyl Alcohol
This two-step route involves converting the alcohol to a better leaving group first.
Experimental Protocol:
-
Bromination: Cool isoamyl alcohol (1.0 eq) to 0 °C and add phosphorus tribromide (0.4 eq) dropwise. Stir at room temperature for 2 hours.
-
Cyanation: In a separate flask, dissolve potassium cyanide (1.5 eq) in DMSO and heat to 90 °C. Add the crude isoamyl bromide dropwise and heat the mixture to 120 °C for 12 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described for the direct cyanation of this compound.
Route 4: Friedel-Crafts Alkylation of Benzene with this compound
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings.[2]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of benzene (excess) and a catalytic amount of aluminum chloride at room temperature, add this compound (1.0 eq) dropwise.
-
Reaction: Stir the mixture at room temperature. The reaction is typically monitored for the evolution of HCl gas.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous calcium chloride, and remove the excess benzene by distillation. The product, isohexylbenzene, can be purified by fractional distillation.
Alternative Route: Friedel-Crafts Alkylation of Benzene with Isoamyl Alcohol
Alcohols can also be used as alkylating agents in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: Mix benzene (excess) with isoamyl alcohol (1.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid with cooling.
-
Reaction: Stir the mixture. The reaction time and temperature may vary.
-
Work-up and Purification: Follow a similar work-up procedure as for the alkylation with this compound.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to ethyl isohexyl ether.
Caption: Comparison of synthetic routes to 5-methyl-2-hexanol.
Caption: Experimental workflow for Friedel-Crafts alkylation.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-4-methylpentane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-chloro-4-methylpentane is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated hydrocarbon, this compound is classified as hazardous waste and necessitates strict adherence to established disposal protocols. Improper disposal can lead to environmental contamination and regulatory non-compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (nitrile or chloroprene), safety goggles, and a lab coat. All handling of this compound should be conducted within a well-ventilated fume hood to minimize inhalation exposure.
Waste Identification and Classification
This compound waste is categorized as a halogenated organic solvent waste. Under the Resource Conservation and Recovery Act (RCRA), it is likely to be classified under the "F-listed" wastes from non-specific sources if it is a spent solvent. The most relevant EPA hazardous waste codes are typically:
-
F001: The following spent halogenated solvents used in degreasing: tetrachloroethylene, trichloroethylene, methylene (B1212753) chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends used in degreasing containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F002, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[1][2]
-
F002: The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[2][3]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive classification and any state or local regulations that may apply.
Quantitative Disposal Parameters
| Parameter | Guideline | Regulatory Context |
| Sewer Disposal | Prohibited for chlorinated hydrocarbons.[5] | Clean Water Act and local wastewater treatment plant regulations. |
| Waste Segregation | Must be segregated from non-halogenated solvent waste.[5][6] | RCRA and institutional hazardous waste management policies. |
| Container Filling | Do not fill containers beyond 90% capacity to allow for vapor expansion.[7] | Prudent laboratory safety practice. |
| Satellite Accumulation | A laboratory may accumulate up to 55 gallons of hazardous waste in a designated satellite accumulation area. | 40 CFR 262.15 |
Experimental Protocol for Collection and Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe collection, storage, and preparation of this compound waste for disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene) with a screw-top cap.
-
Hazardous waste labels (provided by your institution's EHS department).
-
Secondary containment bin.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Fume hood.
Procedure:
-
Container Preparation:
-
Obtain a clean, empty, and appropriate hazardous waste container.
-
Ensure the container is clearly and accurately labeled with a hazardous waste tag before any waste is added.
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Flammable, Toxic).[8]
-
-
Waste Collection:
-
Conduct all waste transfers within a certified fume hood.
-
Carefully pour the this compound waste into the designated container using a funnel to prevent spills.
-
Do not mix this compound with incompatible waste streams, particularly non-halogenated solvents.[5][6] Keep aqueous waste separate from organic solvent waste.[7]
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.[8]
-
Store the waste container in a designated satellite accumulation area.[4]
-
Place the container within a secondary containment bin to mitigate leaks or spills.[8]
-
Store the container away from sources of ignition, heat, and direct sunlight.
-
-
Disposal Request:
-
Once the container is full (not exceeding 90% capacity), or if the waste is no longer being generated, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[8]
-
Complete any necessary waste pickup request forms, ensuring all chemical constituents and their approximate concentrations are listed.
-
-
Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit for chlorinated solvents.
-
For large spills, contact your institution's emergency response team.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. Waste Code [rcrainfo.epa.gov]
- 2. media.clemson.edu [media.clemson.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. unigoa.ac.in [unigoa.ac.in]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
